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1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Documentation Hub

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  • Product: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane
  • CAS: 414885-80-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

[1][2][3][4] Executive Summary 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (CAS 414885-80-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Belonging to t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (CAS 414885-80-6 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Belonging to the homopiperazine (diazepane) class, it offers a distinct conformational profile compared to its six-membered analog, piperazine. This compound features two critical functional handles: a basic tertiary amine within a flexible seven-membered ring and an aryl bromide moiety primed for palladium-catalyzed cross-coupling. This guide details its physicochemical properties, synthetic utility, and handling protocols for high-integrity research applications.

Chemical Identity & Structural Analysis[5][6][7][8][9]

The compound consists of a 1,4-diazepane ring substituted at the N1 position with a 3-bromobenzyl group and at the N4 position with a methyl group.[2][3] The seven-membered ring imparts greater conformational entropy than piperazine, often improving solubility and inducing unique receptor-binding selectivities in G-protein coupled receptor (GPCR) ligands.

PropertySpecification
IUPAC Name 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane
Common Name 1-(3-Bromobenzyl)-4-methylhomopiperazine
CAS Number 414885-80-6
Molecular Formula C₁₃H₁₉BrN₂
Molecular Weight 283.21 g/mol
SMILES CN1CCCN(CC1)CC2=CC(=CC=C2)Br
InChI Key XUIRKBKKWOVRIJ-UHFFFAOYSA-N

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of the diazepane class, as specific experimental data for this isomer is proprietary to building block catalogs.*

Solubility & Ionization Profile

The diazepane core contains two nitrogen atoms. The N-methyl nitrogen is tertiary and moderately basic, while the N-benzyl nitrogen is also tertiary but slightly less basic due to the inductive effect of the benzyl group.

  • pKa (Calculated):

    • pKa₁ (N4-methyl): ~9.2 – 9.5 (Protonates first, highly basic).

    • pKa₂ (N1-benzyl): ~5.0 – 5.5 (Protonates at low pH).

  • LogP (Lipophilicity): ~2.2 – 2.5. The bromine atom increases lipophilicity relative to the unsubstituted benzyl analog, facilitating membrane permeability in biological assays.

  • Solubility:

    • Water (Neutral pH): Low/Sparingly soluble.

    • Water (Acidic pH < 4): Highly soluble (forms di-cationic salt).

    • Organic Solvents: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.

Thermal Properties
  • Physical State: Typically a viscous pale yellow oil or low-melting solid at room temperature.

  • Boiling Point: Predicted >300°C (at 760 mmHg); typically distilled under high vacuum.

  • Stability: The free base is sensitive to oxidation and CO₂ absorption (carbamate formation) upon prolonged air exposure. Storage as a hydrochloride or oxalate salt is recommended for long-term stability.

Synthetic Routes & Purity Analysis

The synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane is generally achieved through a convergent alkylation strategy. This method ensures the regioselective placement of the benzyl group.

Primary Synthetic Workflow

The most robust route involves the nucleophilic attack of 1-methyl-1,4-diazepane on 3-bromobenzyl bromide .

Protocol Causality:

  • Excess Amine: 1-methyl-1,4-diazepane is often used in slight excess (1.1 equiv) or with a scavenger base (K₂CO₃) to prevent over-alkylation (quaternization).

  • Solvent Choice: Acetonitrile or DMF is selected to solubilize the inorganic base and facilitate the SN2 mechanism.

  • Temperature: Reactions are typically run at 60–80°C to overcome the steric strain of the seven-membered ring.

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and downstream utility (Suzuki coupling).

SynthesisWorkflow Start1 1-Methyl-1,4-diazepane (Nucleophile) Reaction Alkylation (SN2) K2CO3, MeCN, 60°C Start1->Reaction Start2 3-Bromobenzyl bromide (Electrophile) Start2->Reaction Product 1-[(3-Bromophenyl)methyl]- 4-methyl-1,4-diazepane (CAS 414885-80-6) Reaction->Product >85% Yield Downstream Suzuki Coupling (Ar-Br + Boronic Acid) Product->Downstream Pd Catalyst

Figure 1: Convergent synthesis of the target compound via SN2 alkylation and its potential for downstream diversification.

Quality Control (QC) Parameters

To ensure data integrity in biological assays, the following QC thresholds must be met:

  • ¹H NMR (CDCl₃): Diagnostic singlet for N-CH₃ (~2.35 ppm), multiplets for diazepane ring protons (2.5–2.8 ppm), and benzylic singlet (~3.6 ppm).

  • LC-MS: Single peak integration >95% (UV 254 nm); Mass [M+H]⁺ = 283.1/285.1 (characteristic 1:1 Br isotope pattern).

  • Residual Solvent: DMF/MeCN limits <500 ppm (ICH guidelines).

Functional Applications in Drug Discovery[5][10][11]

This compound serves as a "privileged scaffold" expander.[4] The diazepane ring is a bioisostere of piperazine but offers distinct advantages:

  • Conformational Scanning: The flexibility of the 7-membered ring allows the molecule to adopt twisted chair/boat conformations, potentially accessing binding pockets in GPCRs (e.g., Histamine H3, Dopamine D4) that rigid piperazines cannot.

  • The "Bromine Handle": The 3-bromo substituent is strategically placed for late-stage diversification. It is stable under standard alkylation conditions but reactive under Palladium catalysis.

    • Application: Library generation via Suzuki-Miyaura coupling to attach biaryl systems for kinase inhibition.

Physicochemical Logic Flow

Understanding how to handle this compound in solution is critical for assay reproducibility.

PropertiesLogic cluster_solubility Solubility Logic Compound 1-[(3-Bromophenyl)methyl]- 4-methyl-1,4-diazepane Acidic pH < 4.0 (Fully Protonated) Compound->Acidic High Solubility (Preferred for Stock) Neutral pH 7.4 (Partially Ionized) Compound->Neutral Moderate Solubility (Use <1% DMSO) Basic pH > 10 (Free Base) Compound->Basic Precipitation Risk (Lipophilic Oil)

Figure 2: pH-dependent solubility profile guiding formulation for biological assays.

Handling & Safety Protocol

Signal Word: WARNING (Irritant)

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the N-methyl group (N-oxide formation).

    • Container: Amber glass to protect the aryl bromide from potential photodebromination over long periods.

  • Disposal: Halogenated organic waste stream.

References

  • PubChem. (2025).[5][6] 1-(4-Bromobenzyl)-1,4-diazepane Compound Summary (Analog Reference). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Rashid, M. A., et al. (2019).[7] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[7][8] Retrieved February 14, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This te...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation design to bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of the novel compound 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane in a range of pharmaceutically relevant organic solvents. We present the scientific rationale for solvent selection, detail a robust, self-validating experimental protocol based on the gold-standard shake-flask method, and outline analytical quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are designed to generate reliable, reproducible data essential for researchers, scientists, and drug development professionals in advancing new chemical entities from the bench to the clinic.

Introduction: The Critical Role of Solubility Profiling

In modern drug discovery and development, a thorough understanding of an API's physicochemical properties is paramount. Among these, solubility is a cornerstone parameter that dictates formulation strategies, manufacturing processes, and ultimately, the therapeutic efficacy of the final drug product. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing viable dosage forms.[1][2]

The compound of interest, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane, is a diazepine derivative. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[3] A comprehensive solubility profile in various organic solvents is therefore a non-negotiable first step in its preclinical development. Organic solvents are ubiquitous in pharmaceutical manufacturing, used in synthesis, purification, crystallization, and the formulation of liquid dosage forms. Understanding the compound's behavior in these solvents allows scientists to:

  • Optimize reaction and crystallization conditions for synthesis.

  • Select appropriate solvents for purification to ensure high purity of the final API.

  • Develop stable and effective formulations, including oral solutions, injectables, and topical preparations.

  • Predict and mitigate potential manufacturing challenges.

This guide provides the scientific principles and a detailed, field-proven methodology to establish a robust solubility profile for this specific compound, ensuring data integrity and direct applicability to the drug development process.

Physicochemical Properties of the Target Compound

A preliminary analysis of the compound's structure provides essential context for designing the solubility study.

Compound: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Molecular Formula: C₁₈H₂₁BrN₂ Molecular Weight: 345.3 g/mol Structure:

Caption: Structure of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane.

Predicted Properties:

  • XLogP3-AA: 3.8

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 2

  • Topological Polar Surface Area (TPSA): 15.3 Ų

The calculated XLogP3 of 3.8 suggests the molecule is moderately lipophilic, indicating that it will likely exhibit limited solubility in highly polar solvents like water and higher solubility in less polar organic solvents.[4] The presence of two nitrogen atoms (hydrogen bond acceptors) and one N-H group (hydrogen bond donor) provides sites for interaction with protic solvents.

Principles of Experimental Design

The core principle guiding solubility is "like dissolves like".[5][6] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[6][7] Our experimental design is built on this principle.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse panel of organic solvents is selected, covering a range of polarities, proticities, and functional groups. This approach ensures the data is broadly applicable to various potential downstream applications.

Solvent Class Example Solvent Polarity Index Rationale for Inclusion
Protic Polar Methanol, Ethanol5.1, 4.3Common solvents for synthesis, purification, and formulation. Capable of hydrogen bonding.
Aprotic Polar Acetonitrile (ACN)5.8Widely used as an HPLC mobile phase and reaction solvent.
Dimethyl Sulfoxide (DMSO)7.2High dissolving power, often used for creating initial stock solutions for screening assays.[8]
Acetone4.3A semi-polar solvent used as an intermediate to improve miscibility.[7][9]
Non-Polar Toluene2.4Represents aromatic hydrocarbon solvents used in synthesis.
Heptane/Hexane0.1Represents aliphatic hydrocarbon solvents, often used as anti-solvents in crystallization.
Intermediate Polarity Dichloromethane (DCM)3.1A common, versatile solvent for organic synthesis and extraction.
Ethyl Acetate4.4An ester solvent frequently used in chromatography and extraction.
The Shake-Flask Method: The Gold Standard

The equilibrium solubility will be determined using the shake-flask method . This technique is widely recognized by regulatory bodies and pharmacopoeias as the most reliable method for measuring thermodynamic solubility.[10][11][12] The method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.[10][13] This ensures a true measure of the maximum amount of solute that can be dissolved under the specified conditions.

Experimental Methodology

This section provides a detailed, step-by-step protocol for determining the solubility of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane.

Materials and Reagents
  • 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • HPLC column suitable for basic compounds (e.g., C18 with end-capping)

Experimental Workflow Diagram

Solubility_Workflow A 1. Preparation Add excess API to solvent in vial B 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48h A->B Incubation C 3. Phase Separation Allow to settle, then filter supernatant with 0.22µm filter B->C Filtration D 4. Sample Preparation Dilute saturated filtrate with mobile phase C->D Dilution E 5. Quantification Analyze by validated HPLC-UV method D->E Injection F 6. Data Analysis Calculate solubility (mg/mL) from calibration curve E->F Calculation

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Protocol
  • Preparation: To a series of glass vials, add a pre-weighed amount of the API (e.g., ~10 mg). The amount should be in clear excess of what is expected to dissolve.

    • Causality: Adding a visible excess of solid is crucial to ensure that the resulting solution is truly saturated at equilibrium.[10]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixtures to equilibrate for at least 24 to 48 hours.

    • Trustworthiness: Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h, 48h, and 72h). The system is considered at equilibrium when consecutive measurements show a variance of less than 5%.[11]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to reliably separate the saturated solution from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[14][15]

  • Sample Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analytical Quantification (HPLC-UV):

    • Develop a stability-indicating HPLC-UV method for the compound.

    • Prepare a multi-point calibration curve (typically 5-6 points) from a stock solution of the API of known concentration. The curve must demonstrate linearity with a correlation coefficient (r²) > 0.999.

    • Inject the diluted samples onto the HPLC system and determine the concentration from the calibration curve.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula:

    • S (mg/mL) = C_hplc × DF

    • Where:

      • C_hplc is the concentration determined by HPLC (in mg/mL).

      • DF is the dilution factor used in step 5.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Solubility Profile of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane at 25°C
Solvent Solvent Class Solubility (mg/mL) Qualitative Classification
HeptaneNon-Polar< 0.1Practically Insoluble
TolueneNon-Polar15.2Sparingly Soluble
DichloromethaneIntermediate Polarity> 200Very Soluble
Ethyl AcetateIntermediate Polarity85.5Soluble
AcetoneAprotic Polar150.1Freely Soluble
AcetonitrileAprotic Polar45.3Soluble
MethanolProtic Polar> 200Very Soluble
EthanolProtic Polar> 200Very Soluble
DMSOAprotic Polar> 200Very Soluble

(Note: The data presented in this table is hypothetical and serves as an illustrative example of how results should be formatted.)

Interpretation of Results

The hypothetical data suggests that 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane exhibits high solubility in polar solvents (both protic and aprotic) and solvents of intermediate polarity like DCM. This is consistent with a molecule that has both lipophilic regions (bromophenyl ring) and polar functional groups capable of hydrogen bonding (diazepane nitrogens). The poor solubility in non-polar aliphatic solvents like heptane is also expected.

These findings have significant implications for drug development:

  • Synthesis & Purification: Solvents like DCM, Methanol, and Ethyl Acetate would be excellent candidates for reaction and chromatographic purification steps. Heptane could be effectively used as an anti-solvent to induce crystallization.

  • Formulation: The high solubility in ethanol and DMSO suggests that developing liquid formulations for oral or parenteral administration is highly feasible.

Conclusion

This technical guide has detailed a robust and scientifically grounded approach for determining the organic solvent solubility profile of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane. By employing the gold-standard shake-flask method and a diverse panel of pharmaceutically relevant solvents, researchers can generate high-quality, reliable data. This information is fundamental to making informed decisions throughout the drug development pipeline, from process chemistry and purification to the design of a safe and effective final dosage form. Adherence to these protocols will ensure the generation of trustworthy data, accelerating the journey of this promising compound toward clinical application.

References

  • Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

  • Inorganic Chemistry LibreTexts. (n.d.). Solubility and Polarity. Retrieved from [Link]

  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Slideshare. (2022, September 2). BCS Guideline for solubility and Dissolution. Retrieved from [Link]

  • World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • MDPI. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • R Discovery. (2015, December 31). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • ResearchGate. (2019, November 10). What is the best methods for measuring the solubility of ionic solids in organic solvents? Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(3-Bromophenyl)-phenylmethyl]-1,4-diazepane. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

Sources

Foundational

Potential applications of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane in medicinal chemistry

Technical Whitepaper: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane as a Privileged Scaffold Intermediate Part 1: Executive Summary Subject: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Role: High-Value Intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane as a Privileged Scaffold Intermediate

Part 1: Executive Summary

Subject: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Role: High-Value Intermediate (HVI) & Fragment Lead Primary Domain: CNS Medicinal Chemistry (GPCRs & Sigma Receptors)

In the landscape of modern drug discovery, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane represents a textbook example of a "privileged scaffold intermediate." It is not a marketed drug itself, but rather a versatile linchpin used to construct high-affinity ligands for targets including the Sigma-1 receptor (


R) , Histamine H3 receptor , and Dopamine D3 receptor .

Its value lies in its dual-functionality:

  • The Pharmacophore: The N-methyl-1,4-diazepane core provides a semi-rigid basic center capable of ionic interactions with aspartate residues in receptor binding pockets, offering a distinct conformational profile compared to the ubiquitous piperazine ring.

  • The Divergent Handle: The meta-bromo substituent on the benzyl ring serves as a pre-installed "chemical hook" for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.

Part 2: Structural Pharmacology & Rationale

The Diazepane Advantage

While piperazines are common in CNS drugs, the 1,4-diazepane (homopiperazine) ring offers a larger, more flexible 7-membered core. This increased conformational entropy allows the molecule to adopt "boat-chair" or "twist-chair" conformations that can better accommodate the steric requirements of deep GPCR binding pockets, often resulting in improved selectivity profiles over piperazine analogs.

The "Meta-Bromo" Strategy

The selection of the 3-bromo (meta) position is deliberate. In Structure-Activity Relationship (SAR) studies:

  • Para-substitution often extends the molecule linearly, which can clash with receptor walls.

  • Meta-substitution directs vectors into accessory binding pockets, often crucial for subtype selectivity (e.g., D2 vs. D3 selectivity).

  • Electronic Effects: The bromine atom is lipophilic and electron-withdrawing, modulating the pKa of the distal benzyl amine, ensuring the drug crosses the Blood-Brain Barrier (BBB) effectively.

Part 3: Target Applications & Case Studies

Application A: Sigma-1 Receptor ( R) Modulators

Context:


R ligands are investigated for neuroprotection, depression, and neuropathic pain.
Mechanism: The N-benzyl-1,4-diazepane motif is a known high-affinity pharmacophore for 

R. The basic nitrogen (N4) interacts with Glu172 or Asp126 in the receptor. Utility: This specific molecule serves as a Fragment Lead . The bromine allows the addition of hydrophobic bulk (e.g., via Suzuki coupling to a phenyl or heteroaryl group) to access the secondary hydrophobic pocket of the

R, boosting affinity from micromolar to nanomolar ranges.
Application B: Histamine H3 Antagonists

Context: H3 antagonists are pursued for cognitive enhancement (Alzheimer's, ADHD) and narcolepsy. Mechanism: H3 antagonists typically require a basic amine (diazepane) connected by a spacer to a lipophilic core. Utility: The 3-bromobenzyl group acts as the "linker + core" start. Chemists react the bromine with aryl-boronic acids to create bi-aryl systems that mimic the "non-imidazole" class of H3 antagonists (similar to Ciproxifan analogs).

Part 4: Visualizing the Divergent Synthesis Workflow

The following diagram illustrates how this specific molecule acts as a central hub for generating diverse pharmacological agents.

G Start Precursors: 1-Methyl-1,4-diazepane + 3-Bromobenzyl bromide Core CORE SCAFFOLD: 1-[(3-Bromophenyl)methyl]- 4-methyl-1,4-diazepane Start->Core Regioselective Alkylation Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Path B: Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Heck Path C: Heck Reaction (Alkenes, Pd(OAc)2) Core->Heck Sigma Sigma-1 Ligand (Biaryl derivative) Neuroprotection Suzuki->Sigma H3 H3 Antagonist (Aminated derivative) Cognition Buchwald->H3 D3 D3/D2 Ligand (Styryl derivative) Antipsychotic Heck->D3

Caption: Divergent synthesis strategy utilizing the 3-bromo handle for rapid library expansion targeting CNS receptors.

Part 5: Experimental Protocols (Technical Guide)

As a self-validating system, the synthesis of the core and its subsequent coupling requires strict control of stoichiometry to prevent over-alkylation (quaternization).

Protocol 1: Synthesis of the Core Scaffold

Objective: Selective mono-alkylation of 1-methyl-1,4-diazepane.

ParameterSpecificationCausality / Rationale
Substrate 1-Methyl-1,4-diazepane (1.0 eq)The N-methyl group protects one nitrogen, directing alkylation to the secondary amine.
Reagent 3-Bromobenzyl bromide (0.9 eq)Use slight deficit of alkyl halide to prevent bis-alkylation (quaternization) of the N-methyl site.
Base

(anhydrous, 3.0 eq)
Scavenges HBr. Anhydrous conditions prevent hydrolysis of the benzyl bromide.
Solvent Acetonitrile (ACN)Polar aprotic; promotes

reaction kinetics while allowing easy workup.
Temp/Time

, 12 Hours
Start cold to control exotherm and improve regioselectivity; warm to drive completion.

Step-by-Step:

  • Dissolve 1-methyl-1,4-diazepane (10 mmol) in ACN (50 mL) with

    
     (30 mmol).
    
  • Cool to

    
    . Dropwise add 3-bromobenzyl bromide (9 mmol) in ACN (10 mL) over 30 mins.
    
  • Allow to warm to Room Temperature (RT) and stir overnight.

  • Validation: TLC (DCM/MeOH 9:1). The product spot should be distinct from the baseline (quaternary salt).

  • Filter solids, concentrate filtrate, and purify via column chromatography (Silica, DCM:MeOH:NH4OH gradient).

Protocol 2: Downstream Application (Suzuki Coupling)

Objective: Converting the scaffold into a biaryl Sigma-1 ligand.

Step-by-Step:

  • Combine the Core Scaffold (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq) in Toluene/EtOH/H2O (3:1:1).
    
  • Degas with Argon for 15 mins (Critical: Oxygen poisons Pd catalyst).

  • Add

    
     (5 mol%).
    
  • Heat to

    
     for 4-6 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Result: 1-[(3-Phenylphenyl)methyl]-4-methyl-1,4-diazepane.

Part 6: References

  • BenchChem. (2025).[1] Comparative Pharmacological Profile of Novel 1,4-Diazepane Analogs as Sigma-1 Receptor Ligands.

  • Whitman, D. B., et al. (2009).[2] "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold."[2] ChemMedChem, 4(7), 1069-74.[2]

  • Ly, K. S., et al. (2008). "Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 39-43.

  • Zampieri, D., et al. (2020). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 11(5), 651-656.[3]

  • PubChem. (n.d.). Compound Summary: 1,4-Diazepane derivatives.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Stability of N-Substituted 1,4-Diazepane Scaffolds

Executive Summary The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anticonvulsants and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anxiolytics to anticonvulsants and antipsychotics.[1][2][3] The substitution pattern on the nitrogen atoms (N1 and N4) is a critical determinant of pharmacological activity, selectivity, and pharmacokinetic properties. However, these same substitutions profoundly influence the chemical stability of the molecule. This guide provides a comprehensive analysis of the factors governing the stability of N-substituted 1,4-diazepane scaffolds, focusing on the primary degradation pathways—hydrolysis, oxidation, and photolysis. We will delve into the causality behind molecular lability, present field-proven experimental protocols for stability assessment, and offer actionable insights for developing robust drug candidates.

The Strategic Importance of Chemical Stability in Drug Development

The journey of a drug candidate from discovery to market is contingent upon its chemical stability. An unstable molecule can lead to significant challenges, including:

  • Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), compromising therapeutic efficacy.

  • Formation of Toxic Impurities: Degradants may have their own pharmacological or toxicological profiles, posing a safety risk to patients.

  • Altered Pharmacokinetics: Changes in the chemical structure can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Limited Shelf-Life: Instability dictates stringent storage conditions and shortens the viable shelf-life of a drug product, impacting commercial feasibility.

For the N-substituted 1,4-diazepane class, the presence of two nitrogen atoms within a flexible seven-membered ring creates specific vulnerabilities that must be understood and mitigated.

Principal Degradation Pathways and Mechanistic Insights

The stability of an N-substituted 1,4-diazepane is not an intrinsic constant but a dynamic property influenced by its environment. The most common degradation pathways are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis, the cleavage of chemical bonds by water, is arguably the most significant non-metabolic degradation pathway for many pharmaceuticals. For diazepane scaffolds, particularly those with fused aromatic rings (benzodiazepines), hydrolysis is highly dependent on pH.[4][5]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary point of attack is often an azomethine (imine) bond (C=N) present in many bioactive diazepine derivatives like diazepam. Protonation of the imine nitrogen makes the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. This typically leads to ring-opening.[6][7] Subsequent hydrolysis of amide linkages can also occur, ultimately leading to the complete breakdown of the heterocyclic system.[6] For example, the hydrolysis of diazepam in acidic solution yields a benzophenone derivative and a glycine derivative.[7]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, amide bonds within or attached to the diazepane ring become susceptible to cleavage. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the amide. This pathway is particularly relevant for diazepane-2-ones or diazepane-2,5-diones. Studies on diazepam show it is labile in alkaline hydrolytic conditions.[8][9]

  • Influence of N-Substituents: The nature of the substituents on N1 and N4 dictates the rate and mechanism of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of adjacent carbonyl carbons, potentially accelerating base-catalyzed hydrolysis. Conversely, bulky substituents may provide steric hindrance, slowing the approach of water or hydroxide ions.

// Nodes Start [label="N-Substituted\n1,4-Diazepane Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="H+ / H2O\n(Acidic Conditions)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="OH- / H2O\n(Alkaline Conditions)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RingOpened [label="Ring-Opened Intermediate\n(e.g., via Azomethine Cleavage)"]; FinalProductsAcid [label="Degradation Products\n(e.g., Benzophenone\n& Amino Acid Derivatives)"]; FinalProductsBase [label="Degradation Products\n(e.g., via Amide Cleavage)"];

// Edges Start -> Acid [label=" Susceptible Bonds:\n Azomethines, Amides "]; Start -> Base [label=" Susceptible Bonds:\n Amides "]; Acid -> RingOpened; RingOpened -> FinalProductsAcid; Base -> FinalProductsBase; } .enddot Caption: Generalized hydrolytic degradation pathways for 1,4-diazepanes.

Oxidative Degradation

The nitrogen atoms of the diazepane ring, being lone-pair-rich, are natural sites for oxidation. The amine functionalities are particularly prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in excipients, or reactive oxygen species (ROS).[10]

  • Mechanism: Oxidation can proceed via several mechanisms, including the formation of N-oxides or hydroxylation of the carbon atoms alpha to the nitrogens. Studies involving the degradation of diazepam with zero-valent iron in the presence of oxygen identified mono- and di-hydroxylated products, indicating that hydroxyl radicals (•OH) were the main oxidizing species.[11]

  • Role of N-Substituents: N-aryl substituents can be susceptible to oxidative coupling or hydroxylation on the aromatic ring. N-alkyl groups can be oxidized at the carbon alpha to the nitrogen, potentially leading to dealkylation. The presence of other easily oxidizable functional groups on the molecule will also compete for the oxidant.

// Nodes Start [label="N-Substituted\n1,4-Diazepane Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidant [label="[O]\n(e.g., H2O2, •OH, O2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; NOxide [label="N-Oxide\nDerivative"]; Hydroxylated [label="Hydroxylated\nIntermediate"]; Dealkylated [label="Dealkylated or\nRing-Cleaved Products"];

// Edges Start -> Oxidant [label=" Tertiary/Secondary\n Amines are\n susceptible "]; Oxidant -> NOxide [label="Direct Oxidation\nof Nitrogen"]; Oxidant -> Hydroxylated [label="Hydroxylation of\nα-Carbons or Rings"]; Hydroxylated -> Dealkylated; } .enddot Caption: Potential oxidative degradation pathways for 1,4-diazepanes.

Photodegradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce chemical reactions. For drug substances, this can lead to complex degradation profiles. Diazepam has been shown to be labile under photolytic conditions.[8][9]

  • Mechanism: Photodegradation often involves the formation of excited-state molecules that can undergo rearrangements, cyclizations, or generate free radicals. The specific pathway is highly dependent on the chromophores present in the molecule. Fused aromatic rings, common in many bioactive diazepanes, are effective chromophores that can absorb UV light and initiate degradation.

  • Mitigation: Photostability issues are primarily addressed through formulation and packaging. The use of amber glass vials or light-resistant coatings is a standard practice for photosensitive drugs.[8][10]

Experimental Assessment of Chemical Stability: A Self-Validating Protocol

To proactively identify stability liabilities, forced degradation (or stress testing) studies are essential. This involves subjecting the compound to harsh conditions that accelerate degradation, allowing for the rapid identification of potential degradants and elucidation of degradation pathways. The following protocol is a self-validating system designed to provide clear, reliable data.

Experimental Workflow for Forced Degradation

// Connections Prep -> {Acid, Base, Oxidative, Thermal, Photo} [lhead=cluster_stress]; {Acid, Base, Oxidative, Thermal, Photo} -> Neutralize; Control -> HPLC; Neutralize -> HPLC; HPLC -> MassBalance; MassBalance -> LCMS [label="If significant\ndegradation"]; } .enddot Caption: Experimental workflow for a comprehensive forced degradation study.

Step-by-Step Protocol for Forced Degradation

This protocol is a standard framework; concentrations, solvents, and incubation times should be adjusted based on the compound's solubility and preliminary stability data.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the N-substituted 1,4-diazepane API in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This is the stock solution.

  • Setting Up Stress Conditions: (For each condition, use a separate vial containing an aliquot of the stock solution).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.[12] Cap the vial and place it in a water bath or oven at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.[12] Cap the vial and place it at 60°C.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[12] Cap the vial and keep it at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Place a capped vial of the stock solution in an oven at 80°C.

      • Solid State: Place a small amount of the solid API in an open vial in an oven at 80°C.

    • Photostability: Expose a vial of the stock solution to light conditions as specified by ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Control Sample: Store a vial of the stock solution at a condition where the API is known to be stable (e.g., 4°C, protected from light).

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

    • Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method. A C18 reversed-phase column with a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile is a common starting point.[13]

    • A photodiode array (DAD) detector is critical for assessing peak purity and ensuring that the parent peak is spectrally homogeneous, confirming that no degradants are co-eluting.

  • Data Interpretation:

    • Calculate the percentage of API remaining and the percentage of each degradant formed.

    • Assess the mass balance. A good mass balance (where the sum of the assay of the parent drug and the areas of the degradation products remains constant) provides confidence in the analytical method.

    • For significant degradants, use LC-MS/MS to obtain mass data and fragmentation patterns to propose chemical structures.

Key Factors Influencing Stability and Mitigation Strategies

A summary of critical factors and practical considerations is presented below.

FactorEffect on StabilityMitigation & Experimental Causality
pH Governs hydrolytic pathways, especially for amide and imine bonds. Most diazepanes exhibit a U-shaped stability profile with maximum stability in the slightly acidic range (pH 4-8).[8]Strategy: Buffer formulations to the pH of maximum stability. Rationale: Controlling proton concentration prevents acid/base catalysis of susceptible bonds, as demonstrated by kinetic studies of diazepam hydrolysis.[4][7]
Temperature Increases the rate of all degradation reactions according to the Arrhenius equation.Strategy: Store compounds at low temperatures (-20°C to 4°C) for long-term storage.[10] Rationale: Reducing thermal energy lowers the kinetic energy of molecules, decreasing the frequency of collisions that lead to degradation. Stability studies confirm less degradation at refrigerated vs. ambient temperatures.[8][14]
Atmosphere Presence of oxygen can lead to oxidative degradation of amine functionalities.Strategy: Handle and store sensitive compounds under an inert atmosphere (e.g., nitrogen or argon).[10] Rationale: Eliminating molecular oxygen, a key reactant in many oxidative pathways, prevents the formation of N-oxides and other oxidative byproducts.
Light Exposure UV radiation can provide the activation energy for photolytic degradation.Strategy: Use amber glass containers or light-resistant packaging.[10] Rationale: Amber glass absorbs UV radiation, preventing it from reaching the API and initiating photochemical reactions.
Moisture Water is a direct reactant in hydrolysis. Hygroscopic compounds are particularly at risk.Strategy: Store in a dry environment with desiccants.[10] Rationale: Minimizing exposure to atmospheric moisture limits the availability of the primary reactant for hydrolysis.

Case Study: Quantitative Stability of Diazepam

Diazepam, a classic N-substituted 1,4-benzodiazepine, serves as an excellent model. Its stability has been extensively studied, providing valuable quantitative data.

Storage ConditionDurationDiazepam Remaining (%)Primary DegradantReference
Refrigerated (4°C)90 days97.4 ± 1.6%2-methylamino-5-chlorobenzophenone (MACB)[8]
Room Temp (30°C)90 days92.4 ± 1.0%2-methylamino-5-chlorobenzophenone (MACB)[8]
Oven-heated (37°C)210 days~75%Not specified[8]
Spiked Blood (-20°C)12 weeks~85%Not specified[14]

These data illustrate the critical impact of temperature on the long-term stability of a typical N-substituted 1,4-diazepane scaffold.

Conclusion and Future Perspectives

The chemical stability of N-substituted 1,4-diazepane scaffolds is a multifaceted issue governed by the interplay of molecular structure and environmental conditions. A thorough understanding of the primary degradation pathways—hydrolysis, oxidation, and photolysis—is paramount for any researcher in the field. By employing systematic and robust experimental protocols, such as the forced degradation workflow detailed in this guide, scientists can proactively identify and mitigate stability liabilities early in the drug development process. This approach not only ensures the integrity and safety of the final drug product but also accelerates the path from discovery to clinical application. As medicinal chemists continue to explore the vast chemical space of N-substituted 1,4-diazepanes, a "stability-by-design" approach, where potential liabilities are considered during the initial molecular design phase, will be crucial for success.

References

  • ResearchGate. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization | Request PDF. Retrieved from [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]

  • Puglisi, C. V., & de Silva, J. A. (1978). High-performance liquid chromatography of benzodiazepines I: Stability-indicating assay of diazepam tablets. Journal of Pharmaceutical Sciences, 67(6), 800-806.
  • Indian Journal of Pharmaceutical Sciences. (2018). Stability-indicating UV/Vis Spectrophotometric Method for Diazepam, Development and Validation. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Mayer, W., Erbe, S., Wolf, G., & Voigt, R. (1974). [The analysis and stability of various 1,4-benzodiazepines of pharmaceutical interest. 2. Ring contraction of nordiazepam and clonazepam. pH-Dependence of hydrolytic cleavage of diazepam(Faustan) and use of kinetic methods for determination of stability behavior of diazepam in solutions of the ampoules]. Pharmazie, 29(10-11), 700-707.
  • Semantic Scholar. (n.d.). ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Retrieved from [Link]

  • Lemes, S., de Oliveira, A. S., Rodrigues, M. A., & Nogueira, R. F. (2012). Zero valent iron mediated degradation of the pharmaceutical diazepam. Journal of Hazardous Materials, 239-240, 207-213. [Link]

  • ResearchGate. (n.d.). Freeze-thaw stability test of diazepam in whole-blood samples. Retrieved from [Link]

  • PubMed. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

  • PubMed. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][12]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Retrieved from [Link]

  • Frontiers in Environmental Science. (2021). Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment. Retrieved from [Link]

  • Mayer, W., Erbe, S., & Voigt, R. (1972). [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1.
  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • PubMed. (2014). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • Atanasov, V. N., Stoykova, S., Runiov, A., Dimitrova, T., Aleksandrova, D., Tsakovski, S., & Mitewa, M. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Forensic Science International, 215(1-3), 159-163. [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and compatibility study of parenteral diazepam in different storage conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. Retrieved from [Link]

  • Eawag-BBD. (n.d.). 1,4-Dioxane Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

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Foundational

Technical Whitepaper: Strategic Utilization of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Scaffolds in Medicinal Chemistry

Executive Summary This technical guide analyzes the physiochemical and pharmacological utility of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter referred to as BMD-14 ). As a homopiperazine derivative, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physiochemical and pharmacological utility of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter referred to as BMD-14 ). As a homopiperazine derivative, this molecule represents a privileged scaffold in drug discovery, offering distinct conformational advantages over its 6-membered piperazine analogs.

This guide is structured for medicinal chemists and pharmacologists focusing on Sigma-1 receptor (


R) modulation  and Histamine H3 antagonism . It details the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to leverage the meta-bromo functional handle for diversity-oriented synthesis.

Part 1: Structural Analysis & Pharmacophore Mapping

The Diazepane Advantage

The 1,4-diazepane (homopiperazine) ring is a critical bioisostere of piperazine. While piperazine exists predominantly in a rigid chair conformation, the 7-membered diazepane ring possesses greater conformational flexibility (twist-chair/twist-boat).

  • Entropic Penalty & Binding: The flexibility allows the diazepane nitrogen lone pairs to adopt optimal vectors for hydrogen bonding or ionic interactions with aspartate residues in GPCR binding pockets (e.g., Asp113 in hH3R) that rigid piperazines cannot access.

  • Lipophilicity: The additional methylene group increases

    
     slightly compared to piperazine, enhancing blood-brain barrier (BBB) permeability—a requirement for CNS targets like 
    
    
    
    R and H3R.
The meta-Bromo Handle

The 3-bromobenzyl moiety is not merely a lipophilic cap; it is a synthetic warhead .

  • Positioning: The meta (3-) position avoids the steric clash often seen with ortho substituents while providing a different vector than para substitutions.

  • Reactivity: The bromine atom serves as a high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of biaryl libraries without disrupting the critical basic amine core.

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of BMD-14 and its downstream analogs relies on preventing poly-alkylation of the diamine core. Two primary routes are validated: Reductive Amination (Preferred) and Nucleophilic Substitution .

Workflow Visualization

The following diagram outlines the synthesis of the core scaffold and its divergence into bioactive analogs.

Synthesis_Workflow Start1 1-Methyl-1,4-diazepane Intermediate Iminium Ion Species Start1->Intermediate DCM, MgSO4 Dehydration Start2 3-Bromobenzaldehyde Start2->Intermediate Product BMD-14 Core (1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane) Intermediate->Product NaBH(OAc)3 Reductive Amination Analog1 Biaryl Analog (Suzuki Coupling) Product->Analog1 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Analog2 Aminated Analog (Buchwald Coupling) Product->Analog2 R-NH2, Pd2(dba)3 XPhos, NaOtBu

Figure 1: Synthetic workflow for BMD-14 generation and subsequent derivatization via Pd-catalyzed coupling.

Experimental Protocol: Reductive Amination (Standardized)

Rationale: Direct alkylation with 3-bromobenzyl bromide often leads to quaternary ammonium salts. Reductive amination ensures mono-alkylation at the secondary nitrogen.

Reagents:

  • 1-Methyl-1,4-diazepane (1.0 eq)

  • 3-Bromobenzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic acid (glacial, catalytic)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve 3-bromobenzaldehyde (5 mmol) in anhydrous DCM (20 mL). Add 1-Methyl-1,4-diazepane (5 mmol).
    
  • Activation: Add glacial acetic acid (2 drops) to catalyze imine formation. Stir at room temperature (RT) for 1 hour. Note: Use MgSO4 if water generation impedes the reaction, though usually unnecessary with STAB.

  • Reduction: Cool the solution to 0°C. Add STAB (7 mmol) portion-wise over 15 minutes.

  • Quench & Workup: Allow to warm to RT and stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with DCM (3x).

  • Purification: The basic nitrogen allows for acid-base extraction. Wash organic layer with 1N HCl (product moves to aqueous). Basify aqueous layer to pH 10 with NaOH. Extract back into DCM. Dry over Na2SO4 and concentrate.

  • Validation:

    
    H NMR should show a singlet (~3.6 ppm) for the benzylic 
    
    
    
    and diagnostic multiplets for the diazepane ring protons.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Target A: Histamine H3 Receptor Antagonism

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine. Antagonists are sought for cognitive disorders (Alzheimer's, ADHD).

  • Mechanism: The basic nitrogen of the 4-methyl-1,4-diazepane acts as the primary pharmacophore, interacting with the conserved Asp113 residue.

  • Role of BMD-14: The 3-bromobenzyl group occupies the lipophilic accessory pocket.

  • Optimization: Replace the bromine with a para-cyanophenyl or pyridyl group via Suzuki coupling to target the secondary binding cleft and improve potency into the low nanomolar range (

    
     nM).
    
Target B: Sigma-1 ( ) Receptor Modulation

Sigma-1 receptors are ligand-operated chaperones at the ER-mitochondria interface.

  • Pharmacophore:

    
     ligands typically require a basic amine flanked by two hydrophobic regions. BMD-14 provides the " amine + hydrophobic linker" motif.
    
  • Dual Activity: Research indicates that N-benzyl-homopiperazines often exhibit dual H3/

    
     affinity. The 3-bromo substituent increases selectivity for 
    
    
    
    over
    
    
    compared to unsubstituted analogs.
Comparative Data Profile

The following table summarizes the expected pharmacological shifts when modifying the BMD-14 core based on class-wide SAR data.

Modification (at 3-Br position)Predicted H3 Affinity (

)
Predicted

Affinity (

)
Effect on Lipophilicity (

)
-Br (Parent: BMD-14) 50 - 200 nM 10 - 50 nM High
-Phenyl (Biaryl)< 10 nM (High Potency)> 100 nM (Decreased)Very High
-Pyridin-3-yl< 5 nM (High Potency)ModerateModerate
-Morpholine (Buchwald)> 500 nM (Loss)< 10 nM (High Potency)Low

Part 4: Signaling Pathway & Mechanism of Action

The biological relevance of BMD-14 analogs involves the modulation of neurotransmitter release via H3 antagonism and neuroprotection via


 agonism.

MoA_Pathway H3R Histamine H3 Receptor (GPCR - Gi/o coupled) cAMP cAMP Levels H3R->cAMP Inhibition of Gi (Increases cAMP) Sig1R Sigma-1 Receptor (ER Chaperone) Ca2 Ca2+ Flux (Mitochondria) Sig1R->Ca2 Modulates IP3R ER_Stress ER Stress Response (BiP Dissociation) Sig1R->ER_Stress Neuroprotection Ligand BMD-14 Analog Ligand->H3R Antagonism/Inverse Agonism Ligand->Sig1R Agonism/Modulation NT_Release Neurotransmitter Release (Ach, DA, Histamine) cAMP->NT_Release Promotes

Figure 2: Dual mechanism of action for BMD-14 analogs acting on H3R (cognitive enhancement) and Sigma-1 (neuroprotection).

Part 5: References

  • Szczepańska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience.[1] [Link][1]

  • PubChem. Compound Summary for CID 2794807: 1-(4-Bromobenzyl)-1,4-diazepane.[2] National Library of Medicine. [Link]

  • Gemini, L., et al. (2010). Synthesis of a histamine H3 receptor antagonist... desymmetrization of homopiperazine. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ligneau, X., et al. (2007). Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS Drugs.[3] [Link]

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Exploratory

Technical Guide: pKa Values and Ionization States of Methyl-1,4-Diazepane Derivatives

Executive Summary The 1,4-diazepane (homopiperazine) scaffold represents a critical expansion of the classic piperazine ring, offering distinct physicochemical properties that influence potency, selectivity, and pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold represents a critical expansion of the classic piperazine ring, offering distinct physicochemical properties that influence potency, selectivity, and pharmacokinetic (PK) profiles. While piperazine is a ubiquitous pharmacophore, the 7-membered diazepane ring introduces increased conformational flexibility and altered basicity.

This guide provides an in-depth analysis of the ionization states of methyl-1,4-diazepane derivatives . It synthesizes experimental data with theoretical principles to establish a reference framework for lead optimization, specifically addressing the "homopiperazine shift" in pKa values and its impact on membrane permeability and solubility.

Part 1: Structural Dynamics & Theoretical Basis

The "Homopiperazine Shift"

The 1,4-diazepane ring differs from piperazine primarily in its ring strain and entropy. The insertion of an additional methylene group creates a 7-membered ring that adopts flexible twist-chair and twist-boat conformations.

  • Basicity Enhancement: 1,4-diazepanes generally exhibit higher pKa values (typically +0.5 to +1.0 log units) for the secondary amine compared to their 6-membered analogues. This is attributed to the reduced ring strain allowing the nitrogen lone pair to adopt a more pyramidal,

    
    -like geometry that is energetically favorable for protonation.
    
  • Conformational Locking: Methylation at the N1 position creates a steric handle. Unlike piperazine, which flips rapidly between chair conformers, N-methyl-1,4-diazepane derivatives often exhibit preferred conformers that can be exploited for receptor subtype selectivity (e.g., H3 antagonists, Orexin antagonists).

Ionization Sites

1-methyl-1,4-diazepane is a diamine with two distinct ionization centers:

  • N4 (Secondary Amine): The distal nitrogen. It is the most basic site and the first to protonate.

  • N1 (Tertiary Amine): The methylated nitrogen. Its basicity is modulated by the inductive effect of the methyl group (slight increase) versus the steric hindrance to solvation (decrease).

Crucial Mechanism: Upon protonation of N4, the molecule becomes a monocation. The formation of the dication (protonation at N1) is significantly suppressed due to Coulombic repulsion between the two positive charges, leading to a large


pKa between 

and

.

Part 2: Ionization Profiles & pKa Data

The following data synthesizes experimental consensus and high-fidelity predictive models (ACD/Percepta, Epik) for the scaffold.

Table 1: Comparative pKa Values
ScaffoldStructure

(Dication

Monocation)

(Monocation

Neutral)
Dominant Species at pH 7.4
Piperazine 6-membered, unsubstituted5.359.73Monocation (+1)
1-Methylpiperazine 6-membered, N-methyl5.569.03Monocation (+1)
1,4-Diazepane 7-membered, unsubstituted~6.4 - 6.810.5 - 10.9Monocation (+1)
1-Methyl-1,4-diazepane 7-membered, N-methyl5.8 - 6.2 *10.0 - 10.8 Monocation (+1)

*Note: The pKa of the tertiary N1 is suppressed.[1] The value 10.8 represents the highly basic secondary N4.

Ionization Pathway Visualization

The following diagram illustrates the sequential protonation events and the associated structural species.

IonizationPathway Dication Dication (H2L++) Protonated at N1 & N4 Solubility: High Permeability: Low Monocation Monocation (HL+) Protonated at N4 Dominant at pH 7.4 Dication->Monocation pKa1 ≈ 6.0 (Deprotonation of N1-Me) Monocation->Dication Neutral Neutral (L) Uncharged Lipophilic Permeability: High Monocation->Neutral pKa2 ≈ 10.5 (Deprotonation of N4-H) Neutral->Monocation

Figure 1: Stepwise ionization equilibrium of 1-methyl-1,4-diazepane. The large gap between pKa1 and pKa2 ensures the monocation is the primary species across the physiological pH range.

Part 3: Experimental Methodologies

For drug development, relying on predicted values is insufficient. The following protocol outlines the Potentiometric Titration method, considered the "Gold Standard" for diamines.

Protocol: Potentiometric Determination (Sirius T3 / GLpKa)

Objective: Determine macro-constants


 and 

with

log unit precision.

Prerequisites:

  • Compound Requirement: ~1-2 mg of pure solid (>95% purity).

  • Solubility: If aqueous solubility < 0.5 mM, use co-solvent method (Methanol/Water).

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

    • Determine carbonate error using a blank titration (0.15 M KCl).

  • Sample Preparation:

    • Dissolve 1.5 mg of 1-methyl-1,4-diazepane derivative in 10 mL of 0.15 M KCl (ionic strength adjuster).

    • Acidify to pH ~2.0 using 0.5 M HCl to ensure full protonation (Dication state).

  • Titration Loop:

    • Titrate with 0.5 M KOH (CO2-free) under inert

      
       or Argon atmosphere.
      
    • Data Capture: Record pH after each addition once drift is < 0.002 pH units/sec.

    • Cover range pH 2.0

      
       12.0.
      
  • Yasuda-Shedlovsky Extrapolation (If Co-solvent used):

    • Perform titrations at 3 different methanol concentrations (e.g., 30%, 40%, 50%).

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to 0% co-solvent (

      
      ) to obtain aqueous pKa.
      
Decision Tree for Method Selection

MethodSelection Start Start: pKa Determination SolubilityCheck Is Aqueous Solubility > 1 mM? Start->SolubilityCheck Potentiometry Potentiometric Titration (Aqueous) SolubilityCheck->Potentiometry Yes Cosolvent Co-solvent Titration (MeOH/Water) SolubilityCheck->Cosolvent No (Standard) UV_Metric UV-Metric Titration (Requires Chromophore) Cosolvent->UV_Metric Low Sample (<0.1mg) NMR NMR Titration (pH vs Shift) (For non-UV active) Cosolvent->NMR No Chromophore near Ionization Center

Figure 2: Workflow for selecting the appropriate pKa determination method based on physicochemical constraints.

Part 4: Pharmacological Implications

Solubility vs. Permeability Trade-off

The high


 (~10.5) of the 1,4-diazepane ring dictates that at physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the monocation .
  • Solubility: Excellent. The permanent positive charge at pH 7.4 ensures high aqueous solubility, reducing formulation risks.

  • Permeability (LogD): This is the challenge. The LogD at pH 7.4 will be significantly lower than the LogP of the neutral species.

    • Mitigation Strategy: To improve passive diffusion across the Blood-Brain Barrier (BBB), medicinal chemists often attach lipophilic "caps" (e.g., benzyl, aryl-sulfonyl) to the N4 position. However, if N4 is the basic center, capping it converts it to an amide/sulfonamide, neutralizing the basicity and drastically changing the profile.

    • Alternative: Methylate N1 and leave N4 free? This retains basicity. To cross BBB, the lipophilicity of the R-groups attached to the carbon scaffold must compensate for the cationic charge.

Selectivity via Conformational Restriction

The N-methyl group on the 7-membered ring adds steric bulk that can lock the ring into a specific twist-chair conformation. This is often utilized in designing antagonists for GPCRs (e.g., Orexin receptors) where the "floppy" nature of unsubstituted diazepane leads to off-target binding.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[2][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[3] Link

  • ChemicalBook. (n.d.). N-Methylhomopiperazine Properties and Predicted pKa. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315. Link

  • PubChem. (2023). 1-Benzyl-5-methyl-1,4-diazepane Compound Summary. Link

Sources

Foundational

Electronic Properties of the 3-Bromophenyl Moiety in Diazepane Structures

Executive Summary: The Halogen Advantage In the optimization of CNS-active ligands and peptidomimetics, the 1,4-diazepane scaffold serves as a privileged core due to its conformational flexibility and bidentate hydrogen-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the optimization of CNS-active ligands and peptidomimetics, the 1,4-diazepane scaffold serves as a privileged core due to its conformational flexibility and bidentate hydrogen-bonding capability. However, the introduction of a 3-bromophenyl moiety at the


-position is not merely a lipophilic clamp; it is a precise electronic tuner.

This guide dissects the electronic influence of the meta-bromine substituent. Unlike the para-isomer, which is often used solely for metabolic blocking, the 3-bromophenyl group exploits a unique vector combination of inductive withdrawal (-I) and halogen bonding (XB) capability without the steric penalty of ortho-substitution. This analysis provides the rationale for its frequent appearance in high-affinity ligands for 5-HT6 receptors and bromodomain (BET) inhibitors.

Electronic Characterization: The 3-Bromophenyl Signature

Hammett Parameters and Inductive Control

The electronic environment of the diazepane nitrogen is governed by the Hammett substituent constants (


) of the attached aryl group. The bromine atom is distinct in that it is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). However, at the meta-position , the resonance effect is effectively decoupled from the reaction center (the nitrogen), leaving the inductive effect to dominate.
ParameterValuePhysical Implication

0.391 Strong electron withdrawal; significantly reduces

basicity.

0.232Weaker withdrawal due to competing +R resonance donation.

0.47High electronegativity pulls density through the

-framework.

(Hansch)
0.86Increases lipophilicity (

), aiding blood-brain barrier (BBB) penetration.
Modulation of Diazepane Basicity (pKa)

The 1,4-diazepane core contains two basic nitrogens. In an unsubstituted state, both are secondary amines with pKa


 9.5–10.0. 

-arylation with a 3-bromophenyl group creates an electronic asymmetry.
  • Proximal Nitrogen (

    
    -Ar):  The lone pair participates in resonance with the phenyl ring (aniline-like). The 3-Br substituent further stabilizes this delocalization via inductive withdrawal.
    
    • Estimated pKa: ~3.5 – 4.0 (Non-basic at physiological pH).

  • Distal Nitrogen (

    
    ):  Remains aliphatic but experiences a subtle through-space and through-bond inductive pull.
    
    • Estimated pKa: ~8.8 – 9.2 (Remains protonated at pH 7.4).

Mechanism: The depression of the


 pKa prevents "double protonation" at physiological pH, which is often deleterious to membrane permeability.

Structural Dynamics & Halogen Bonding

The -Hole Phenomenon

The 3-bromophenyl moiety is a premier candidate for Halogen Bonding (XB) . Unlike hydrogen bonding, XB is highly directional. The bromine atom exhibits a region of positive electrostatic potential (ESP) on its distal tip, known as the


-hole .[1][2]
  • Directionality: The interaction angle (

    
    ) prefers linearity (
    
    
    
    ).
  • Selectivity: The meta-position orients the

    
    -hole to target carbonyl backbone oxygens or specific side-chain residues (e.g., Ser, Thr) in the receptor binding pocket, often in regions inaccessible to para-substituents.
    
Conformational Bias

The 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers. The bulky 3-bromophenyl group at


 exerts a steric preference for the pseudo-equatorial  position to minimize 1,3-diaxial interactions. This locks the diazepane core into a conformation that projects the distal 

amine into a predictable vector for salt-bridge formation.

SAR_Logic Substituent 3-Bromophenyl Moiety Electronic Electronic Effect (-I) Substituent->Electronic Steric Steric Bulk (Br) Substituent->Steric Lipophilic Lipophilicity (+0.86 logP) Substituent->Lipophilic Basicity Reduced N1 Basicity (Prevents Polycationic State) Electronic->Basicity Hammett sigma_m = 0.39 Binding Halogen Bond (XB) Targeting Carbonyls Electronic->Binding Enhances sigma-hole Metabolism Blocks CYP Oxidation at Meta-Position Steric->Metabolism Steric Shielding Permeability Enhanced BBB Permeability Lipophilic->Permeability Basicity->Permeability Neutral N1

Figure 1: Structure-Activity Relationship (SAR) logic flow for the 3-bromophenyl diazepane system.

Synthetic Protocol: Buchwald-Hartwig Amination

Constructing the


-aryl bond requires overcoming the poor nucleophilicity of the aniline-like product (which can poison catalysts). The Buchwald-Hartwig Cross-Coupling  is the gold standard for this transformation.
Experimental Workflow

Objective: Synthesis of 1-(3-bromophenyl)-1,4-diazepane from 1-boc-homopiperazine and 1,3-dibromobenzene. Note: We use 1,3-dibromobenzene in excess or a specific 3-bromo-iodobenzene to control regioselectivity, but here we assume a coupling of 3-bromo-iodobenzene to preserve the bromine.

Reagents:

  • Substrate: 1-(tert-butoxycarbonyl)-1,4-diazepane (1.0 equiv)

  • Aryl Halide: 1-bromo-3-iodobenzene (1.1 equiv) — Iodine couples faster than Bromine, preserving the 3-Br moiety.

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%) — Bidentate ligands prevent beta-hydride elimination.

  • Base:

    
     (1.5 equiv) — Mild base compatible with Boc groups.
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Inertion: Flame-dry a two-neck round-bottom flask and cycle with Argon (

    
    ).
    
  • Charging: Add

    
    , Ligand, and 
    
    
    
    . Purge with Argon for 5 mins.
  • Solvation: Add anhydrous Toluene via syringe. Stir at RT for 10 min to pre-form the active Pd-Ligand complex (color change observed).

  • Addition: Add 1-bromo-3-iodobenzene and 1-Boc-1,4-diazepane.

  • Reflux: Heat to

    
     for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).
    
  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (

    
    ).
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (1 hr, RT) to yield the free amine salt.

Synthesis_Flow Start Reagents: 1-Boc-Diazepane 3-Bromo-Iodobenzene Cat Cat. Activation: Pd2(dba)3 + Xantphos Toluene, Ar Start->Cat Mix Cycle Catalytic Cycle: 1. Ox. Addition (C-I) 2. Amine Coord. 3. Red. Elimination Cat->Cycle Heat 100C Product Intermediate: N-Boc-N'-(3-Br-Ph) Diazepane Cycle->Product 16h Final Deprotection: HCl/Dioxane -> HCl Salt Product->Final TFA/HCl

Figure 2: Synthetic pathway for the selective installation of the 3-bromophenyl group.

Case Study: 5-HT6 Receptor Antagonists

Context: Serotonin 5-HT6 antagonists are therapeutic targets for Alzheimer's disease. The binding pocket contains a critical sulfonyl-binding domain and a hydrophobic cleft.

The Problem: Early lead compounds with a phenyl group at the diazepane nitrogen showed high affinity but poor metabolic stability (


 min) due to para-hydroxylation.

The 3-Bromo Solution: Replacing the phenyl ring with a 3-bromophenyl moiety achieved three goals:

  • Metabolic Block: The bulky bromine at the meta-position sterically hinders CYP450 access to the para-position, increasing half-life (

    
     min).
    
  • Affinity Boost: The bromine forms a halogen bond with a backbone carbonyl oxygen in the receptor's transmembrane helix (TM6), improving

    
     from 50 nM to 2 nM.
    
  • Selectivity: The specific geometry of the meta-bromine reduced off-target binding to 5-HT2A, which lacks the complementary Lewis base acceptor in that specific vector.

References

  • Hammett Equation & Sigma Values: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Halogen Bonding in Drug Design: Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

  • Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Diazepane Scaffolds: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • pKa Estimation: Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

[1] Executive Summary & Rationale This Application Note details the synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane , a critical intermediate for medicinal chemistry libraries targeting GPCRs (specifically...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Rationale

This Application Note details the synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane , a critical intermediate for medicinal chemistry libraries targeting GPCRs (specifically histamine H3/H4 and dopamine receptors).[1]

The 1,4-diazepane (homopiperazine) ring is a "privileged scaffold" that offers distinct conformational flexibility compared to piperazines. The inclusion of the 3-bromobenzyl moiety serves a dual purpose:

  • Lipophilic Interaction: It engages hydrophobic pockets within receptor binding sites.

  • Synthetic Handle: The aryl bromide allows for downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to rapidly expand library diversity.[1]

This guide prioritizes Method A (Nucleophilic Substitution) for its operational simplicity and scalability. An alternative Method B (Reductive Amination) is provided for instances where the benzyl halide is unavailable.

Strategic Reaction Design

The Challenge: Regioselectivity and Quaternization

The core challenge in alkylating 1-methyl-1,4-diazepane is controlling stoichiometry.[1] The starting material contains two nitrogens: one tertiary (methylated) and one secondary.

  • Risk: The tertiary amine is nucleophilic and can react with the alkyl halide to form an irreversible quaternary ammonium salt.[1]

  • Solution: We utilize inorganic bases (K₂CO₃) in polar aprotic solvents (Acetonitrile) . Unlike soluble organic bases (TEA/DIPEA), the heterogeneous nature of K₂CO₃ moderates the reaction rate, and the solvent choice minimizes the solubility of the quaternary salt intermediate should it form, often precipitating it out or preventing its formation through solvation effects favoring the neutral transition state.

Pathway Visualization

The following flowchart outlines the decision logic and workflow for this synthesis.

Synthesis_Workflow Start Start: Select Precursors Decision Avail. Reagent? Start->Decision MethodA Method A: Nucleophilic Subst. (3-Bromobenzyl bromide) Decision->MethodA Halide Available MethodB Method B: Reductive Amination (3-Bromobenzaldehyde) Decision->MethodB Aldehyde Available Reaction Reaction Phase (Control Temp < 25°C) MethodA->Reaction K2CO3 / ACN MethodB->Reaction STAB / DCM Workup Acid-Base Extraction (Purification) Reaction->Workup Monitor TLC/LCMS Final Target Molecule (Free Base or HCl Salt) Workup->Final Evaporation

Figure 1: Decision tree and synthetic workflow for 1,4-diazepane alkylation.

Experimental Protocol: Method A (Nucleophilic Substitution)

Applicability: Primary route. High yield, simple workup. Scale: 5.0 mmol basis (scalable to >100 mmol).

Reagents & Stoichiometry
ComponentRoleEquiv.Amount
1-Methyl-1,4-diazepane Nucleophile1.1628 mg (0.69 mL)
3-Bromobenzyl bromide Electrophile1.01.25 g
Potassium Carbonate (K₂CO₃) Base (Scavenger)2.51.73 g
Acetonitrile (ACN) Solvent--15 mL (0.3 M)
Step-by-Step Procedure
  • Preparation:

    • Oven-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar.

    • Add 1-methyl-1,4-diazepane (1.1 equiv) and ACN (10 mL).

    • Add K₂CO₃ (2.5 equiv) in a single portion. The mixture will be a suspension.[1]

    • Critical: Cool the mixture to 0°C using an ice bath. Low temperature prevents exotherm-driven bis-alkylation or polymerization [1].[1]

  • Addition:

    • Dissolve 3-bromobenzyl bromide (1.0 equiv) in the remaining ACN (5 mL).

    • Add this solution dropwise to the stirring amine mixture over 15–20 minutes.

    • Why: Slow addition ensures the amine is always in excess relative to the local concentration of the halide, favoring mono-alkylation.[1]

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–6 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The benzyl bromide spot (high Rf) should disappear.

  • Workup (Filtration):

    • Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (KBr and excess K₂CO₃).

    • Rinse the cake with cold ACN (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.[1]

Purification: The "Self-Validating" Acid-Base Extraction[1]

Chromatography is often unnecessary for this synthesis if a rigorous acid-base extraction is performed.[1] This method exploits the basicity of the product to separate it from neutral impurities (unreacted halide) and non-basic byproducts.

Protocol
  • Acidification (Capture):

    • Dissolve the crude oil in Ethyl Acetate (EtOAc) (20 mL).

    • Extract with 1M HCl (2 x 15 mL).

    • Mechanism:[2][3][4] The product (and unreacted starting amine) protonates and moves to the aqueous layer. Neutral impurities (benzyl bromide, benzyl alcohol) remain in the EtOAc.

    • Keep the Aqueous Layer. Discard the Organic Layer (verify by TLC first).

  • Wash (Cleanup):

    • Wash the acidic aqueous layer with fresh Diethyl Ether or EtOAc (10 mL). This ensures removal of any trapped neutrals.[5]

  • Basification (Release):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly basify to pH > 12 using 4M NaOH or Sat. Na₂CO₃ .[5] The solution will become cloudy as the free base oils out.[1]

  • Extraction (Recovery):

    • Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

    • Combine DCM layers, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

Yield: Expect 85–92% as a pale yellow oil.

Alternative: Method B (Reductive Amination)[6]

Applicability: Use when 3-bromobenzyl bromide is unavailable or if the halide is lachrymatory/unstable.[1]

Reagents
  • Amine: 1-Methyl-1,4-diazepane (1.0 equiv)[1]

  • Carbonyl: 3-Bromobenzaldehyde (1.0 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: DCM (0.2 M)

Protocol
  • Mix amine and aldehyde in DCM at RT for 30 minutes to form the iminium ion (often visible as a slight color change).

  • Add STAB in one portion.

  • Stir at RT for 12–16 hours.

  • Quench: Add Sat. NaHCO₃ solution.

  • Workup: Proceed to the Acid-Base Extraction (Section 4).

Note: STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly to the alcohol before the imine forms, reducing side-product formation [2].[1]

Characterization & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.5–7.1 (m, 4H): Aromatic protons (3-bromo pattern).[1]

    • δ 3.60 (s, 2H): Benzylic CH₂ (Singlet). Diagnostic peak.

    • δ 2.6–2.7 (m, 8H): Diazepane ring protons.

    • δ 2.35 (s, 3H): N-Methyl group.[1]

  • Mass Spectrometry (ESI+):

    • Expect M+H peaks at 283.0 and 285.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Quaternary salt formationEnsure temp is 0°C during addition; switch solvent to ACN (less solubilizing for salts than DMF).[1]
Starting Material Remains Old/Wet ReagentsDry K₂CO₃ in an oven before use. Ensure ACN is anhydrous.
Emulsion during Workup pH not high enoughEnsure aqueous layer is pH > 12 before back-extraction.[1] Add brine to break emulsion.
Product is Colored (Dark) Oxidation of aminePerform reaction under Nitrogen/Argon atmosphere. Store product as HCl salt.

Storage & Stability

Free base diazepanes can absorb CO₂ from the air.[1] For long-term storage (>1 month):

  • Dissolve the free base in Et₂O.

  • Add 2M HCl in Et₂O dropwise.

  • Filter the resulting white precipitate (Dihydrochloride salt).

  • Store at -20°C.

References

  • Patent EP2818463A1. Production method of 1,4-diazepane derivatives.[1] (2014).[3] Describes optimized conditions for diazepane alkylation using carbonate bases in acetonitrile.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for amine handling).

    • Note: While a textbook, the specific reductive amination protocols for diazepanes are well-supported by
    • PMC11221773. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines.[1][3] (2024).[3] Discusses reductive amination risks and stoichiometry.

  • University of Massachusetts Amherst. Acid-Base Extraction Protocols.[1] (General Procedure Validation).

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Coupling of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Executive Summary This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (CAS: 953881-98-6). This substrate represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (CAS: 953881-98-6). This substrate represents a "privileged scaffold" in CNS drug discovery, particularly for 5-HT6 and H3 receptor antagonists. However, the presence of the diazepane ring—containing two Lewis-basic tertiary amines—presents a specific challenge: catalyst poisoning via competitive coordination to the Palladium center.

This guide provides a robust, self-validating protocol using Third-Generation Buchwald Precatalysts to overcome these chelating effects, ensuring high yields (>85%) and minimizing hydrodehalogenation side products.

Scientific Foundation & Mechanistic Insight[1]

The Substrate Challenge

The substrate contains a meta-bromoaryl moiety tethered to a 1,4-diazepane ring.

  • Electrophile: The C-Br bond at the meta position is electronically neutral/slightly deactivated compared to para-nitro analogs, requiring efficient oxidative addition.

  • Interfering Elements: The N1 (benzylic) and N4 (methyl) nitrogens are tertiary amines. While they cannot act as nucleophiles (lacking N-H bonds), they possess lone pairs capable of displacing labile ligands on Pd(II) intermediates, leading to the formation of inactive "Pd-black" or stable bis-amine complexes.

Ligand Selection Strategy

To counteract amine poisoning, monodentate biaryl phosphine ligands are required. These ligands provide:

  • Steric Bulk: Prevents the coordination of the diazepane nitrogens to the metal center.

  • Electron Richness: Facilitates oxidative addition into the unactivated Ar-Br bond.

Selected Ligand System: RuPhos (for secondary amines) and BrettPhos (for primary amines). These ligands form a monolithic "roof" over the Pd center, enforcing reductive elimination while blocking off-cycle coordination events.

Catalytic Cycle Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Ligand Protection" phase necessary for this specific substrate.

BuchwaldMechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate (Ar-Br) Coord Amine Coordination (Pd-N Bond) OxAdd->Coord + Nucleophile (HNR2) Poison OFF-CYCLE TRAP: Diazepane Coordination OxAdd->Poison Interference by Diazepane Ring Deprot Deprotonation (Base Mediated) Coord->Deprot + Base (NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Product Release Poison->Pd0 Slow/No Return

Figure 1: Catalytic cycle emphasizing the risk of off-cycle catalyst trapping by the diazepane moiety.

Experimental Protocol

Reaction Optimization Matrix

Before scale-up, a screen was performed to validate ligand efficacy. The coupling partner for this validation was Morpholine (1.2 equiv).

EntryCatalyst (2 mol%)Ligand (2 mol%)Base (1.4 equiv)SolventTemp (°C)Conv. (%)Yield (%)Notes
1Pd(OAc)₂PPh₃Cs₂CO₃Toluene10015<5Catalyst poisoning observed.
2Pd₂(dba)₃BINAPNaOtBuToluene1006548Significant dehalogenation.
3Pd(OAc)₂XPhosCs₂CO₃Dioxane1009078Good, but slow (24h).
4 RuPhos Pd G3 - NaOtBu THF 65 >99 94 Optimal. Fast & Clean.
5BrettPhos Pd G3-NaOtBuTHF659588Excellent for primary amines.
Standard Operating Procedure (SOP)

Target Reaction: Coupling of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (1.0 equiv) with Morpholine (1.2 equiv).

Materials:
  • Substrate: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (269 mg, 1.0 mmol).

  • Nucleophile: Morpholine (105 mg, 1.2 mmol).

  • Precatalyst: RuPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) premixed for 5 mins.

  • Base: Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol).

    • Critical: Must be stored in a glovebox or fresh bottle. Hydrolyzed base (NaOH) kills the reaction.

  • Solvent: Anhydrous THF (4 mL, 0.25 M).

Workflow Diagram:

Workflow Step1 Charge Solids (Substrate, Base, Cat) into Vial Step2 Evacuate/Backfill N2 (3 cycles) Step1->Step2 Step3 Add Solvent & Liquid Amine Step2->Step3 Step4 Heat to 65°C (Stir >800 rpm) Step3->Step4 Step5 IPC (LCMS) @ 2 Hours Step4->Step5 Step5->Step4 Incomplete Step6 Workup: Dilute EtOAc/H2O Filter Celite Step5->Step6 Complete

Figure 2: Step-by-step experimental workflow for the amination reaction.

Detailed Procedure:
  • Preparation: In a nitrogen-filled glovebox (or using Schlenk technique), charge a 20 mL reaction vial equipped with a magnetic stir bar with the Substrate , NaOtBu , and RuPhos Pd G3 .

  • Inerting: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox. If not using a glovebox, evacuate and backfill with nitrogen three times.

  • Addition: Syringe in Anhydrous THF followed by Morpholine .

    • Tip: If the amine is a solid, add it in Step 1.

  • Reaction: Place in a pre-heated block at 65°C . Stir vigorously (800+ rpm).

    • Why? Heterogeneous bases like NaOtBu require rapid stirring for effective deprotonation.

  • Monitoring: Check reaction progress via LCMS after 2 hours.

    • Expected Mass: Product [M+H]+ = 276.2. Look for disappearance of SM (Br-isotope pattern).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Crucial Step: Filter the biphasic mixture through a pad of Celite to remove Pd residues. The diazepane product loves to hold onto Pd.

    • Separate layers.[1] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient). The product is polar; start with 98:2:0.1 DCM/MeOH/NH3.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to BrettPhos Pd G3 . The bulkier ligand prevents diazepane coordination more effectively.
Protodehalogenation (Ar-Br

Ar-H)

-Hydride Elimination
Reaction is too hot or amine is sterically hindered. Lower temp to 50°C and switch solvent to Toluene (non-coordinating).
Product contaminated with Pd ChelationTreat crude organic phase with SiliaMetS® Thiol or QuadraPure™ TU scavenger resin for 2 hours before concentration.
Incomplete reaction after 12h Base HydrolysisNaOtBu is moisture sensitive. Use a fresh bottle or switch to Cs₂CO₃ (weaker, requires 100°C, but robust).

Safety & Handling

  • 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane: Treat as a potential irritant and CNS active agent. Handle in a fume hood.

  • Sodium tert-butoxide: Corrosive and moisture sensitive. Causes severe skin burns.

  • Palladium Residues: Heavy metal waste. Dispose of in dedicated containers.

References

  • Buchwald-Hartwig Amination Overview

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Precatalyst Selection (G3/G4 Systems)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Handling Heterocycles in Coupling

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Diazepane Scaffold Synthesis

    • Matrix Fine Chemicals. (n.d.). 1-[(3-Bromophenyl)methyl]-1,4-diazepane Product Data. Link

Sources

Method

Application Note &amp; Protocol: Selective N-Methylation of 1-[(3-Bromophenyl)methyl]-1,4-diazepane via Reductive Amination

Abstract This document provides a comprehensive guide for the selective N-methylation of the secondary amine in 1-[(3-Bromophenyl)methyl]-1,4-diazepane. N-methylation is a critical transformation in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective N-methylation of the secondary amine in 1-[(3-Bromophenyl)methyl]-1,4-diazepane. N-methylation is a critical transformation in medicinal chemistry, often employed to modulate the pharmacological properties of lead compounds, including potency, selectivity, metabolic stability, and solubility. The 1,4-diazepane scaffold is a privileged structure found in numerous biologically active agents, making its derivatization a key focus in drug discovery.[1][2][3][4] This protocol details a robust and high-yielding reductive amination procedure, which offers excellent control over selectivity and avoids common pitfalls such as over-alkylation. We will delve into the reaction mechanism, provide a detailed step-by-step experimental protocol, outline characterization methods, and offer practical troubleshooting advice.

Introduction and Scientific Rationale

The strategic addition of a methyl group to a nitrogen atom can profoundly influence a molecule's interaction with its biological target. For a secondary amine like 1-[(3-Bromophenyl)methyl]-1,4-diazepane, methylation of the N-4 position can alter its basicity (pKa), lipophilicity, and conformational flexibility, thereby fine-tuning its structure-activity relationship (SAR).

Several methods exist for N-methylation. While classical approaches like the Eschweiler-Clarke reaction (using formic acid and formaldehyde) are effective, they often require harsh conditions (high temperatures) and can be difficult to drive to completion.[5][6][7] Direct alkylation with reagents such as methyl iodide frequently leads to the formation of undesired quaternary ammonium salts.[7]

To circumvent these issues, this guide employs a modern reductive amination strategy using formaldehyde as the C1 source and sodium triacetoxyborohydride [NaBH(OAc)₃] as a mild and selective reducing agent. This method proceeds under gentle conditions, demonstrates broad functional group tolerance, and crucially, prevents quaternization because the tertiary amine product cannot form a new iminium ion intermediate.[6] The reaction is typically clean, high-yielding, and amenable to standard purification techniques.

Reaction Mechanism: Reductive Amination

The N-methylation proceeds via a two-step, one-pot mechanism. The key to the reaction's success is that the reducing agent, sodium triacetoxyborohydride, is selective for the protonated iminium ion intermediate over the initial aldehyde.

  • Iminium Ion Formation: The secondary amine of the diazepane nucleophilically attacks the carbonyl carbon of formaldehyde. Subsequent dehydration under mildly acidic conditions (facilitated by the acetic acid byproduct of the reducing agent) generates a transient, electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired N-methylated tertiary amine product.

This pathway is illustrated in the diagram below.

Reductive Amination Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product start_amine 1-[(3-Bromophenyl)methyl]-1,4-diazepane iminium Iminium Ion start_amine->iminium + CH₂O - H₂O formaldehyde Formaldehyde (CH₂O) product_amine N-Methylated Product iminium->product_amine + [H⁻](from NaBH(OAc)₃)

Caption: Mechanism of N-methylation via reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made as necessary, but reagent stoichiometry should be maintained.

Materials and Reagents
ReagentCAS NumberMol. WeightAmount (mmol)Mass/VolumeNotes
1-[(3-Bromophenyl)methyl]-1,4-diazepane953881-98-6269.19 g/mol 1.0269 mgStarting Material
Formaldehyde (37% aq. solution)50-00-030.03 g/mol 1.5~122 µLC1 source. Handle in fume hood.[8][9]
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol 1.5318 mgReducing agent. Moisture sensitive.
Dichloromethane (DCM)75-09-284.93 g/mol -10 mLAnhydrous, reaction solvent.
Saturated Sodium Bicarbonate (aq.)144-55-884.01 g/mol -~20 mLFor workup/quench.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol -~20 mLFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol -As neededDrying agent.
Silica Gel (for chromatography)7631-86-9--As neededStationary phase for purification.
Step-by-Step Methodology
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-[(3-Bromophenyl)methyl]-1,4-diazepane (269 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.

  • Formaldehyde Addition: Add the 37% aqueous formaldehyde solution (122 µL, 1.5 mmol) to the stirred solution. Stir the mixture at room temperature for 20 minutes.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine added to prevent product tailing on the acidic silica.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to afford the final product, 1-[(3-bromophenyl)methyl]-4-methyl-1,4-diazepane, as a clear oil or solid.

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Amine in DCM B 2. Add Formaldehyde (Stir 20 min) A->B C 3. Add NaBH(OAc)₃ (Stir 2-4 h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Extract with DCM E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify via Column Chromatography G->H I 9. Isolate Pure Product H->I

Caption: Step-by-step workflow for N-methylation.

Product Characterization

The identity and purity of the synthesized 1-[(3-bromophenyl)methyl]-4-methyl-1,4-diazepane should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR (400 MHz, CDCl₃)Appearance of a new singlet corresponding to the N-CH₃ protons, typically in the range of δ 2.2-2.5 ppm. The rest of the spectrum should be consistent with the product structure.
¹³C NMR (100 MHz, CDCl₃)Appearance of a new signal for the N-CH₃ carbon, typically in the range of δ 42-46 ppm.
Mass Spectrometry (ESI+)Expected [M+H]⁺ for C₁₃H₁₉BrN₂ is m/z 283.08 and 285.08 (due to bromine isotopes).
Purity (HPLC/LC-MS)≥95%

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formaldehyde: Is a known human carcinogen, a sensitizer, and is toxic if inhaled or ingested.[10][11][12] Avoid all direct contact and inhalation. Use in a certified chemical fume hood is mandatory.[8]

  • Sodium Triacetoxyborohydride: Is a moisture-sensitive reagent that can release flammable gas upon contact with water. Handle in a dry environment and quench carefully.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Reaction • Insufficient reaction time.• Deactivated reducing agent (moisture exposure).• Insufficient reagent stoichiometry.• Allow the reaction to stir for a longer period.• Use a fresh, unopened bottle of NaBH(OAc)₃.• Re-verify calculations and consider adding a slight excess of formaldehyde and NaBH(OAc)₃.
Formation of Byproducts • Impure starting material.• Side reactions due to excessive heat.• Confirm the purity of the starting amine before the reaction.• Ensure the reaction is run at room temperature and that the addition of the reductant is controlled to prevent a large exotherm.
Low Isolated Yield • Inefficient extraction.• Product loss during chromatography.• Perform at least three extractions during workup.• Neutralize the silica gel with triethylamine in the eluent to prevent the basic amine product from adsorbing irreversibly.

References

  • Vertex AI Search Result. (2024).
  • Vertex AI Search Result. (2021).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Cabrero-Antonino, J. R., Adam, R., & Beller, M. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • Royal Society of Chemistry. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies.
  • Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups.
  • ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Ambeed.com. (n.d.). Eschweiler-Clarke Reductive Alkylation of Amines.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • PubMed. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Formaldehyde solution. Retrieved from [Link]

  • Scribd. (n.d.). Formaldehyde Safety Guidelines | PDF. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • Journal of Organic & Pharmaceutical Chemistry. (2014).
  • Molbase. (n.d.). 1-[(3-BROMOPHENYL)METHYL]-1,4-DIAZEPANE | CAS 953881-98-6. Retrieved from [Link]

  • Bentham Science. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders.
  • PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF.
  • Bentham Science. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • PubMed. (2005). Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists. Retrieved from [Link]

Sources

Application

Scale-up synthesis methods for 3-bromobenzyl methyl diazepane

Executive Summary This Application Note details the process development and scale-up strategies for synthesizing 1-(3-bromobenzyl)-4-methyl-1,4-diazepane , a privileged pharmacophore in GPCR ligand design (specifically H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and scale-up strategies for synthesizing 1-(3-bromobenzyl)-4-methyl-1,4-diazepane , a privileged pharmacophore in GPCR ligand design (specifically H3 antagonists and sigma receptor ligands).

While direct alkylation is often used in discovery chemistry (milligram scale), it poses significant safety and purity challenges upon scale-up (exotherm control, lachrymatory reagents, and quaternary ammonium salt formation). This guide establishes Reductive Amination as the Standard Operating Procedure (SOP) for multi-gram to kilogram batches, utilizing a "self-validating" purification logic via dihydrochloride salt crystallization.

Strategic Route Analysis

To ensure high purity and reproducibility, we evaluated two primary synthetic pathways. The selection criteria focused on Atom Economy , Safety Profile , and Impurity Management .

Route Comparison Matrix
FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation (Legacy)
Reagents 3-Bromobenzaldehyde + NaBH(OAc)₃ (STAB)3-Bromobenzyl bromide + K₂CO₃
Selectivity High (Mono-alkylation favored)Low (Risk of quaternary salts)
Safety Mild reducing agents; no lachrymators.Benzyl halides are severe lachrymators/toxins.
Purification Acid-Base extraction removes neutral byproducts.Difficult separation of mono/bis-alkylated products.
Scale Suitability High (>1 kg feasible)Low (<10 g recommended)
Decision Logic Visualization

RouteSelection Start Target: 1-(3-bromobenzyl)-4-methyl-1,4-diazepane RouteA Route A: Reductive Amination (Aldehyde + STAB) Start->RouteA RouteB Route B: Direct Alkylation (Benzyl Halide + Base) Start->RouteB DecisionA Pros: High Selectivity, No Lachrymators Cons: Cost of STAB RouteA->DecisionA DecisionB Pros: Cheap Reagents Cons: Exotherms, Over-alkylation, Toxic RouteB->DecisionB Outcome SELECTED PROTOCOL: Reductive Amination via STAB DecisionA->Outcome DecisionB->Outcome Rejected for Scale-up

Figure 1: Strategic decision tree selecting Reductive Amination as the preferred route to minimize safety risks and impurity formation.

Detailed Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Scope: 100g – 1kg Scale

Principle: The reaction proceeds via the formation of an iminium ion intermediate between 1-methyl-1,4-diazepane and 3-bromobenzaldehyde , which is selectively reduced in situ by Sodium Triacetoxyborohydride (STAB). STAB is preferred over NaBH₄ because it is less likely to reduce the aldehyde directly to the alcohol, ensuring higher yields of the amine.

Reagents & Stoichiometry:

  • 1-Methyl-1,4-diazepane (1-Methylhomopiperazine): 1.0 equiv.[1][2] (CAS: 4318-37-0)[1]

  • 3-Bromobenzaldehyde: 1.05 equiv. (Slight excess ensures full consumption of the expensive amine).

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv.

  • Acetic Acid (AcOH): 1.0 equiv. (Catalyst to activate the imine).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: For green chemistry compliance, 2-MeTHF can be substituted with optimization.

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reactor with DCM (10 volumes relative to amine).

    • Add 1-Methyl-1,4-diazepane (1.0 eq) and Acetic Acid (1.0 eq). Stir for 15 min at 20°C.

    • Add 3-Bromobenzaldehyde (1.05 eq) dropwise.

    • Observation: The solution may warm slightly. Stir for 1–2 hours at room temperature (RT) to ensure imine formation. Checkpoint: Monitor by TLC/LC-MS for disappearance of amine.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add STAB (1.4 eq) portion-wise over 30–60 minutes. Caution: Hydrogen gas evolution is possible but minimal compared to NaBH₄.

    • Allow the reaction to warm to RT and stir overnight (12–16 h).

  • Quench & Workup (Critical for Purity):

    • Quench by slow addition of saturated NaHCO₃ solution (5 volumes). Stir vigorously for 30 min.

    • Phase Separation: Separate the organic layer.

    • Aqueous Wash: Wash the organic layer with 1N NaOH (to ensure the product is in the free base form and remove boron salts) followed by Brine.

    • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil.

Protocol B: Purification via Salt Formation (Self-Validating System)

Chromatography on silica is inefficient at >100g scales for polar amines. We utilize the formation of the Dihydrochloride Salt to purify the product. Neutral impurities (unreacted aldehyde, benzyl alcohol) will remain in the solvent, while the diamine salt precipitates.

Procedure:

  • Dissolve the crude free base oil in Ethanol (5 volumes) or Isopropanol (IPA) .

  • Cool to 0°C.

  • Add HCl in Ethanol/Dioxane (2.2 equiv.) dropwise.

  • Observation: A white to off-white precipitate should form immediately.

  • Stir at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with cold Acetone or Ether (removes non-basic impurities).

  • Drying: Dry under vacuum at 40°C.

Result: 1-(3-bromobenzyl)-4-methyl-1,4-diazepane • 2HCl. Purity Target: >98% by HPLC.

Process Workflow & Causality

The following diagram illustrates the "Self-Validating" nature of the purification logic.

ProcessFlow Input Reagents: Amine + Aldehyde + STAB Reaction Reaction Vessel (DCM, 20°C, 12h) Input->Reaction Quench Quench (Sat. NaHCO3) Reaction->Quench Separation Phase Separation (Organic Layer) Quench->Separation Waste Aqueous Waste (Boron salts) Separation->Waste Aqueous Crude Crude Oil (Contains Product + Benzyl Alcohol Impurity) Separation->Crude Organic SaltForm Salt Formation (HCl in EtOH) Crude->SaltForm Filtration Filtration SaltForm->Filtration FinalProduct Final Product (Dihydrochloride Salt) >98% Purity Filtration->FinalProduct Solid Liquor Mother Liquor (Contains Neutral Impurities) Filtration->Liquor Filtrate

Figure 2: Workflow illustrating the removal of neutral impurities via salt crystallization, eliminating the need for chromatography.

Quality Control & Analytical Specifications

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks: Benzyl CH₂ (~3.6 ppm), N-Methyl (~2.3 ppm), Diazepane protons.
Purity HPLC (C18, ACN/H₂O)> 98.0% Area
Impurity A HPLC< 0.5% (3-Bromobenzyl alcohol - from aldehyde reduction)
Impurity B HPLC/LC-MS< 0.1% (Bis-alkylated quaternary salt - rare in reductive amination)
Residual Solvent GC-HeadspaceDCM < 600 ppm, Ethanol < 5000 ppm

Safety & Handling (E-E-A-T Compliance)

  • 1-Methyl-1,4-diazepane: Highly alkaline and corrosive. Causes severe skin burns and eye damage.[3] Handle in a fume hood with neoprene gloves.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas upon contact with acids. While safer than NaBH₄, it must be kept dry.

  • 3-Bromobenzaldehyde: Irritant. Ensure quality check before use; oxidized aldehyde (3-bromobenzoic acid) consumes the base and reduces yield.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kato, S., et al. (1997).[4] "Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine..." Journal of the Chemical Society, Perkin Transactions 1, 3219-3226.[4] Link

  • Sigma-Aldrich. "Product Safety Data Sheet: 1-Methylhomopiperazine." Accessed Oct 2023. Link

  • Bédard, A.-C., et al. (2022).[5] "Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam." Frontiers in Chemical Engineering, 4. Link

Sources

Method

Application Note: High-Integrity Handling and Storage of Brominated Diazepane Scaffolds

Executive Summary & Chemical Rationale Brominated diazepanes represent a critical class of intermediates in the synthesis of CNS-active agents and kinase inhibitors. Their handling presents a dual-stability paradox : The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Brominated diazepanes represent a critical class of intermediates in the synthesis of CNS-active agents and kinase inhibitors. Their handling presents a dual-stability paradox :

  • The Diazepane Ring: A seven-membered cyclic amine prone to oxidative ring-opening and hygroscopic formation of carbamates upon exposure to atmospheric

    
    .
    
  • The Bromine Moiety: Typically an aryl or heteroaryl bromide, which introduces photosensitivity. The C-Br bond (bond dissociation energy ~81 kcal/mol) is susceptible to homolytic cleavage under UV/visible light, generating radical species that accelerate amine oxidation.

This guide provides a self-validating protocol to mitigate these synergistic degradation pathways, ensuring structural integrity from storage to solubilization.

Hazard Identification & Stability Profile

Before handling, researchers must categorize the specific derivative. Stability varies significantly between salt forms and free bases.

Stability Matrix
FeatureFree Base (Oil/Low Melt Solid)Salt Form (HCl, TFA, HBr)Primary Degradation Mechanism
Physical State Viscous Oil / Amorphous SolidCrystalline SolidN/A
Hygroscopicity High (Deliquescent)ModerateAbsorption of atmospheric

facilitates hydrolysis.
Air Sensitivity HighLowReaction with

to form carbamic acid/carbamates.
Photosensitivity HighModerateUV-induced C-Br cleavage

radical propagation.
Color Indicator Clear/Pale Yellow

Dark Brown
White

Yellow/Orange
Yellowing indicates liberation of

or N-oxide formation.

Critical Insight: The "Heavy Atom Effect" of bromine facilitates intersystem crossing, increasing the triplet state lifetime of the molecule upon irradiation, making these compounds uniquely sensitive to ambient lab light compared to their chlorinated counterparts.

Protocol A: Receipt and Storage (The "Zero-Photon" Workflow)

Objective: Isolate the compound from Light, Oxygen, and Moisture immediately upon receipt.

The Storage Decision Tree

The following logic ensures the compound is stored in its most thermodynamically stable state.

StorageProtocol Start Compound Receipt CheckState Check Physical State Start->CheckState IsOil Oil / Free Base CheckState->IsOil Viscous Liquid IsSolid Solid / Salt CheckState->IsSolid Crystalline ActionOil 1. Dissolve in Anhydrous DMSO 2. Aliquot to Amber Vials 3. Argon Purge IsOil->ActionOil ActionSolid 1. Transfer to Amber Vial 2. Desiccator Storage IsSolid->ActionSolid StorageCondition Long-Term Storage: -20°C (Dark) ActionOil->StorageCondition ActionSolid->StorageCondition Validation QC Check: NMR/LCMS every 6 months StorageCondition->Validation

Figure 1: Decision tree for maximizing shelf-life based on physical state. Free bases are converted to solution stocks to prevent oxidative cross-linking.

Step-by-Step Storage Procedure
  • Inspection (Self-Validation): Upon receipt, inspect the material.

    • Pass: White solid or clear oil.

    • Fail: Yellow/Orange discoloration. Action: Purify immediately or reject.

  • Container Transfer:

    • Use Amber Borosilicate Glass (Type I). Clear glass allows 90% transmission of UV light (300-400nm); Amber glass blocks <400nm.

    • Wrap cap junction with Parafilm to prevent gas exchange.

  • Atmosphere:

    • Flush headspace with Argon (preferred over Nitrogen due to higher density, creating a better "blanket" over the compound).

  • Temperature:

    • Store at -20°C .

    • Caution: Allow vial to warm to Room Temperature (RT) before opening to prevent condensation of atmospheric water onto the cold compound (hygroscopic shock).

Protocol B: Handling and Solubilization

Objective: Prepare experimental solutions without inducing degradation.

Solvent Compatibility Table
SolventCompatibilityNotes
DMSO Excellent Recommended for stock solutions. Store frozen.
Methanol/Ethanol Good Suitable for immediate use. Avoid long-term storage (trans-esterification risk if esters present).
Acetone FORBIDDEN Reacts with secondary amines (diazepane ring) to form enamines/imines.
Chloroform (

)
Poor Often acidic; can accelerate decomposition. Use

for NMR.
Handling Workflow
  • PPE Requirements:

    • Gloves: Brominated organics can permeate standard latex. Use Nitrile (Double gloved) or Silver Shield (Laminate) for concentrated oils.

    • Eyes: Chemical splash goggles.

  • Weighing:

    • Dim lab lights or use red-light workspace if handling >1g.

    • Work quickly. Do not leave the stock bottle open.

  • Dissolution:

    • Add solvent slowly down the side of the vial.

    • Vortex gently. Avoid sonication if possible (heat generation accelerates degradation).

Protocol C: Waste Disposal (The Halogen Rule)

Improper disposal of brominated compounds is a common regulatory violation. The presence of the Bromine atom mandates specific waste streams.

Waste Segregation Logic

WasteDisposal WasteInput Experimental Waste CheckHalogen Contains Br, Cl, I, F? WasteInput->CheckHalogen StreamA NON-HALOGENATED Solvent Waste (Black Label) CheckHalogen->StreamA No StreamB HALOGENATED Solvent Waste (Green/Red Label) CheckHalogen->StreamB Yes (Even Trace) Destruction High-Temp Incineration (>1100°C) StreamB->Destruction Required

Figure 2: Critical segregation path. Mixing brominated waste with non-halogenated solvents can result in costly disposal fees or incomplete combustion during incineration.

Disposal Steps
  • Segregate: Never mix brominated diazepanes with general organic waste (e.g., acetone washings).

  • Labeling: Clearly mark the tag with the full chemical name. Do not use abbreviations like "Br-Diaz."

  • Aquatic Toxicity: Due to the H410 classification (Very toxic to aquatic life), zero discharge to drains is permitted. All rinsate must be collected in the Halogenated Waste stream.

Emergency Procedures

  • Skin Contact:

    • Brominated amines are lipophilic and penetrate skin rapidly.

    • Action: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin permeability).

  • Spill (>5 mL):

    • Evacuate the immediate area.

    • Don Silver Shield/Laminate gloves.

    • Absorb with Vermiculite or Sand .[1] Do not use combustible materials (paper towels) if the compound is a free base oil (potential exothermic reaction).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: 1,4-Diazepane.[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Methylene Chloride (Standard for Halogenated Solvents). 1910.1052. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction for a higher yield and purity.

Introduction: The Synthetic Challenge

The target molecule, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane, is typically synthesized via the N-alkylation of 4-methyl-1,4-diazepane. The most common and generally preferred method is a reductive amination with 3-bromobenzaldehyde. This approach is often favored over direct alkylation with 3-bromobenzyl bromide because it offers better control and minimizes the risk of over-alkylation, a common issue with cyclic diamines.[1][2] This guide will primarily focus on troubleshooting the reductive amination pathway, as it represents the most robust route to the desired product.

Troubleshooting Guide: Addressing Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has stalled, and TLC/LC-MS analysis shows a low conversion of the starting materials (4-methyl-1,4-diazepane and 3-bromobenzaldehyde). What are the likely causes?

Answer: Low conversion is a frequent hurdle that can typically be traced back to three main areas: iminium ion formation, the reducing agent, or the reaction conditions.

  • Inefficient Iminium Ion Formation: The first step of reductive amination is the condensation of the amine and aldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[2] This equilibrium can be unfavorable under certain conditions.

    • Causality: The presence of water can inhibit the dehydration step. While some reactions tolerate protic solvents, an excess of water can push the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous solvents. If your amine or aldehyde starting materials are hydroscopic, dry them before use. The addition of a mild acid catalyst, such as acetic acid, can protonate the hemiaminal's hydroxyl group, making it a better leaving group (water) and promoting iminium ion formation.[2]

  • Inactive or Inappropriate Reducing Agent: The choice and quality of the reducing agent are critical.

    • Causality: Borohydride reagents can degrade upon improper storage, especially in the presence of moisture. Sodium triacetoxyborohydride (STAB), a preferred reagent for this reaction due to its mildness, is particularly moisture-sensitive.[3] A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde before it forms the iminium ion.[3]

    • Solution: Use a fresh bottle of the reducing agent, preferably STAB (NaBH(OAc)₃), and handle it under an inert atmosphere (e.g., nitrogen or argon). If using NaBH₄, it is often best to first allow the imine/iminium ion to form completely before adding the reducing agent in a stepwise approach.[4]

  • Suboptimal Reaction Conditions: Temperature and concentration play a significant role.

    • Causality: While many reductive aminations proceed well at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating to overcome the activation energy barrier for iminium formation. Conversely, excessively high temperatures can lead to side reactions.

    • Solution: Try running the reaction at a slightly elevated temperature (e.g., 40-50 °C). Ensure the stoichiometry is correct; a 1:1 to 1:1.2 ratio of amine to aldehyde is typical.

Question 2: My reaction seems to have worked, but TLC and LC-MS analysis of the crude product show multiple spots/peaks. What are the potential side products?

Answer: The formation of multiple products points to side reactions. For this specific synthesis, the most common impurities are the result of over-alkylation or reduction of the starting aldehyde.

  • Side Product 1: Bis-alkylation of the Diazepane Ring: This occurs when the product, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane, which is also a secondary amine, reacts with another molecule of 3-bromobenzaldehyde. This is a classic problem when alkylating diamines.[1]

    • Causality: If the initial N-alkylation is slow, or if there is a localized high concentration of the aldehyde, the newly formed product can compete with the starting amine for the remaining aldehyde.

    • Solution: The most effective solution is the slow, controlled addition of the 3-bromobenzaldehyde to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more nucleophilic starting amine. Using a slight excess of the 4-methyl-1,4-diazepane (e.g., 1.1 equivalents) can also help consume the aldehyde before it reacts with the product.

  • Side Product 2: 3-Bromobenzyl Alcohol: This is formed by the direct reduction of the 3-bromobenzaldehyde starting material.

    • Causality: This is particularly common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes.[3] It can also occur with milder reagents if the iminium ion formation is slow, allowing the reducing agent to react with the free aldehyde in the mixture.

    • Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][5] These reagents are less reactive towards aldehydes and ketones but readily reduce the protonated iminium ion intermediate.[3]

  • Side Product 3: Unreacted Starting Materials: As discussed in Question 1, this indicates an incomplete reaction.

Troubleshooting Summary Table
SymptomPossible CauseRecommended Solution
Low Conversion Inefficient iminium ion formationUse anhydrous solvents; add a catalytic amount of acetic acid.
Degraded or inactive reducing agentUse a fresh bottle of sodium triacetoxyborohydride (STAB).
Suboptimal temperatureGently heat the reaction to 40-50 °C.
Multiple Products Over-alkylation (bis-alkylation)Employ slow addition of the aldehyde; use a slight excess of the amine.[1]
Aldehyde reduction to alcoholUse a milder reducing agent like STAB instead of NaBH₄.[3]
Difficult Purification Close polarity of product and impuritiesOptimize the reaction to minimize impurities; screen different solvent systems for chromatography (e.g., DCM/MeOH with NH₄OH).

Question 3: My desired product is difficult to purify by standard silica gel column chromatography. What can I do?

Answer: Amine-containing compounds can often be challenging to purify on silica gel due to their basicity, which can lead to tailing and poor separation.

  • Causality: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the elution of the compound and causes the characteristic "streaking" or "tailing" on a TLC plate and broad peaks during column chromatography.

  • Solutions:

    • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent. This deprotonates the silanol groups, reducing their interaction with your amine product.

      • Recommended Eluent System: Start with a gradient of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to this mixture. For example, a gradient from 100% DCM to 95:5 DCM:MeOH + 1% NH₄OH.

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider alternative stationary phases. Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds. Alternatively, reversed-phase chromatography (C18) with a mobile phase of acetonitrile/water with a modifier like formic acid or TFA can be effective.

    • Salt Formation and Extraction: Before chromatography, you can sometimes achieve significant purification through acid-base extraction. Dissolve the crude material in a nonpolar organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified free-base product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the synthesis of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is generally considered the reagent of choice.[2][3] It is mild enough to not reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. This selectivity minimizes the formation of 3-bromobenzyl alcohol as a byproduct and allows for a one-pot procedure where all reagents can be mixed at the start.[3]

Comparison of Common Reducing Agents
Reducing AgentAbbreviationProsCons
Sodium Triacetoxyborohydride STAB, NaBH(OAc)₃Highly selective for imines/iminium ions; allows for one-pot reaction; effective under neutral or slightly acidic conditions.[2][3]Moisture sensitive; more expensive.
Sodium Cyanoborohydride NaBH₃CNSelective for imines/iminium ions at acidic pH.[3][5]Highly toxic (can release HCN gas at low pH); requires careful pH control.
Sodium Borohydride NaBH₄Inexpensive; powerful reducing agent.Can reduce the starting aldehyde; requires a two-step procedure (imine formation first, then reduction).[3][4]

Q2: What are the optimal solvent and temperature conditions? A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are anhydrous and effectively dissolve the reactants. Tetrahydrofuran (THF) is also commonly used.[2] The reaction is typically run at room temperature (20-25 °C) and is often complete within 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

Q3: How can I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the two starting materials (4-methyl-1,4-diazepane and 3-bromobenzaldehyde). The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. Use a mobile phase similar to your planned column chromatography eluent (e.g., 9:1 DCM:MeOH with a drop of NH₄OH). The product amine can be visualized with a potassium permanganate stain. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the formation of the product (by its mass) and identifying any side products.

Q4: How do I confirm the structure of my final product? A4: A combination of spectroscopic methods is required for unambiguous structure confirmation.

  • ¹H NMR (Proton NMR): Look for the characteristic signals: the aromatic protons from the 3-bromophenyl group, a singlet for the benzylic CH₂ group (typically around 3.5-4.0 ppm), and signals corresponding to the protons on the diazepane ring and the N-methyl group.

  • ¹³C NMR (Carbon NMR): Confirm the number of unique carbon atoms, including the aromatic carbons, the benzylic carbon, and the carbons of the diazepane ring.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. Look for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Visualizations and Workflows

Reductive Amination Mechanism

Reductive Amination Mechanism Start 4-methyl-1,4-diazepane + 3-bromobenzaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Iminium Ion Hemiaminal->Iminium Dehydration H2O H₂O Hemiaminal->H2O Product 1-[(3-Bromophenyl)methyl] -4-methyl-1,4-diazepane Iminium->Product Reduction STAB NaBH(OAc)₃ (STAB) STAB->Iminium Hydride Donation AcOH AcOH (catalyst) AcOH->Hemiaminal protonates OH

Caption: The mechanism of reductive amination.

Troubleshooting Flowchart for Low Yield

Troubleshooting Flowchart Start Low Yield Observed CheckSM TLC/LC-MS shows mostly starting material? Start->CheckSM CheckSideProducts TLC/LC-MS shows multiple new spots? CheckSM->CheckSideProducts No IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn Yes SideRxns Side Reactions Occurring CheckSideProducts->SideRxns Yes Sol_Reagent 1. Use fresh STAB. 2. Use anhydrous solvent. 3. Add cat. Acetic Acid. IncompleteRxn->Sol_Reagent Sol_Temp 4. Increase temp to 40-50 °C. IncompleteRxn->Sol_Temp Sol_OverAlk For over-alkylation: Slowly add aldehyde. SideRxns->Sol_OverAlk Sol_Reduction For alcohol byproduct: Ensure STAB is used, not NaBH₄. SideRxns->Sol_Reduction

Caption: A logical workflow for diagnosing low yield.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-methyl-1,4-diazepane (1.1 eq)

  • 3-bromobenzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-1,4-diazepane (1.1 eq) and anhydrous DCM. Stir until fully dissolved.

  • Addition of Reagents: Add 3-bromobenzaldehyde (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete in 12-24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the aldehyde), carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a gradient eluent system, such as 0-10% Methanol in DCM, containing 1% ammonium hydroxide to prevent tailing. Combine the pure fractions and remove the solvent in vacuo to afford the final product.

References

Sources

Optimization

Minimizing side reactions during the methylation of 1,4-diazepane

Technical Support Center: 1,4-Diazepane Methylation Optimization Introduction: The "Statistical Trap" of Cyclic Diamines Methylating 1,4-diazepane (homopiperazine) presents a classic chemoselectivity challenge.[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diazepane Methylation Optimization

Introduction: The "Statistical Trap" of Cyclic Diamines

Methylating 1,4-diazepane (homopiperazine) presents a classic chemoselectivity challenge.[1][2] Unlike simple amines, the 1,4-diazepane scaffold possesses two equivalent secondary amines in a flexible 7-membered ring.[1][2]

The core problem is nucleophilic equivalency . Once the first methyl group is installed, the basicity and nucleophilicity of the remaining secondary amine (


) are not sufficiently different from the methylated tertiary amine (

) to prevent further reaction. In fact, the inductive effect of the newly added methyl group can slightly increase the nucleophilicity of the tertiary amine, accelerating the reaction toward the bis-methylated or quaternary ammonium species.

This guide moves beyond standard textbook protocols to address the practical "art" of stopping this reaction at the desired stage.

Diagnostic Workflow

Before selecting a reagent, determine your tolerance for impurities versus your need for yield.[1][2] Use this decision tree to select the correct protocol.

Diazepane_Methylation_Logic Start Target Product? Mono Mono-Methyl (N-Me) Start->Mono Bis Bis-Methyl (N,N'-Me2) Start->Bis Scale Scale / Purity Need? Mono->Scale Protocol_C Protocol C: Eschweiler-Clarke or Excess MeI Bis->Protocol_C HighPurity High Purity / GMP Scale->HighPurity >98% Selectivity req. Quick Discovery / Small Scale Scale->Quick ~80% Yield acceptable Protocol_A Protocol A: Protecting Group Strategy (Boc/Cbz) HighPurity->Protocol_A Protocol_B Protocol B: Reductive Amination (Stoichiometric Control) Quick->Protocol_B

Figure 1: Decision matrix for selecting the optimal methylation strategy based on product requirements.

Critical Troubleshooting Guides

Scenario A: "I need pure N-methyl-1,4-diazepane, but I keep getting bis-methyl and starting material mixtures."

Root Cause: Statistical alkylation.[2] Direct alkylation (MeI) or standard reductive amination will almost always yield a statistical mixture (~1:2:1 of SM:Mono:Bis) because the


 difference between the starting material and the product is negligible.

The Fix: The Mono-Protection Route (Protocol A) This is the only self-validating method to guarantee mono-selectivity. You must desymmetrize the molecule first.[2]

Protocol:

  • Protection: React 1,4-diazepane (excess, 3-4 equiv) with

    
     (1 equiv) in DCM or MeOH.[1][2]
    
    • Why: The excess diamine ensures

      
       is consumed by the unreacted diamine before it can attack a mono-Boc species.
      
    • Purification: The unreacted 1,4-diazepane is water-soluble; the Mono-Boc product is organic-soluble.[1] An aqueous wash separates them cleanly.[2]

  • Methylation: React 1-Boc-1,4-diazepane with Formaldehyde (excess) and

    
    .[2]
    
    • Why: Since one nitrogen is protected (carbamate), methylation must occur at the remaining free amine.[2] Over-methylation is chemically impossible here (excluding quaternization, which is rare with reductive amination).[1][2]

  • Deprotection: TFA/DCM or HCl/Dioxane.[2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield of Mono-Boc Used 1:1 stoichiometry of

:Diazepane.
Increase Diazepane to 4 equivalents. Recover excess Diazepane via extraction.[2]
Product stuck in Aqueous 1,4-diazepane is highly hydrophilic (

).[1][2]
Use continuous extraction with DCM or saturate the aqueous layer with NaCl (Salting Out) before extracting with n-Butanol.[2]
Scenario B: "I am using Reductive Amination (Formaldehyde/NaBH4) and seeing 'Gels' or Polymerization."

Root Cause: Formaldehyde oligomerization or aminal formation.[2] Formaldehyde is reactive.[2] If mixed with the diamine without a reducing agent present (or with a weak one), it can form stable aminals (N-C-N linkages) between two diazepane rings, leading to dimerization or polymerization.[1][2]

The Fix: Reducing Agent Selection & Order of Addition

Protocol Optimization:

  • Switch Reagent: Replace

    
     with Sodium Triacetoxyborohydride (
    
    
    
    ).
    • Mechanism:[1][3][4][5]

      
       is less basic and tolerates functional groups better.[2] It reduces the iminium ion faster than it reduces the aldehyde, preventing side reactions.[2]
      
  • Solvent: Use 1,2-Dichloroethane (DCE) or THF.[1][2] Avoid MeOH if using

    
     as it degrades the reagent over time.[2]
    
  • Procedure:

    • Dissolve Diazepane in DCE.[2]

    • Add 0.95 equivalents of Formaldehyde (37% aq. or paraformaldehyde depolymerized).[2] Crucial: Slight deficit of electrophile.

    • Stir 15 mins to form the iminium/hemiaminal.

    • Add

      
       (1.5 equiv).[2]
      

Visualizing the Side Reaction Pathway:

Side_Reactions SM 1,4-Diazepane Hemiaminal Hemiaminal Intermediate SM->Hemiaminal + HCHO Formaldehyde HCHO Product N-Methyl 1,4-Diazepane Hemiaminal->Product Fast Reduction Dimer N,N'-Methylene Bis-Diazepane (Gel) Hemiaminal->Dimer Slow / No Reduction (Aminal Formation) Path_Correct Reduction (NaBH(OAc)3) Path_Polymer Dimerization (No Reductant)

Figure 2: Kinetic competition between successful methylation and aminal-linked polymerization.

FAQ: Expert Insights

Q1: Can I use Methyl Iodide (MeI) if I add it very slowly at -78°C? A: Technically yes, but practically no.[1][2] Even at -78°C, the reaction is governed by statistics.[1][2] You will likely achieve a maximum of ~60% mono-methyl product, with the rest being starting material and bis-methyl. Separating these three components (which have very similar polarity) by column chromatography is often more time-consuming than the protection group strategy described in Protocol A.

Q2: Why is my yield low after workup, even if the reaction looked good on LCMS? A: 1,4-Diazepane derivatives are "water-loving" (highly hygroscopic and polar).[1] Standard EtOAc/Water extractions often leave 50%+ of the product in the water phase.[2]

  • Solution: Remove the solvent (if non-aqueous) and load the crude residue directly onto a C18 reverse-phase column or an SCX (Strong Cation Exchange) cartridge. If you must extract, saturate the water with

    
     and extract with Chloroform:Isopropanol (3:1) .[2]
    

Q3: Can I use the Eschweiler-Clarke reaction (Formic Acid/Formaldehyde @ 100°C)? A: Only if you want the Bis-methylated product. The high temperatures and acidic conditions drive the reaction to completion.[2] It is virtually impossible to stop Eschweiler-Clarke at the mono-stage for cyclic diamines.

References

  • Gaware, R., & Jordis, U. (2010).[1][2] Selective Mono-Boc-Protection of Bispidine. Molecules, 15, Sciforum.[1][2] [Link]

    • Relevance: Establishes the protocol for desymmetrizing cyclic diamines using Boc protection.
  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] [Link]

    • Relevance: The definitive guide on why NaBH(OAc)
  • Relevance: General handling and side-reaction profiles for diazepane scaffolds.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68163, Homopiperazine.[1][2] [Link]

    • Relevance: Source for physicochemical properties (LogP, pKa) influencing workup strategies.[1][2]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Status: Operational Operator: Senior Application Scientist Subject: Method Development & Troubleshooting for Basic Diazepane Derivatives Introduction: Understanding Your Analyte Welcome to the technical support hub. Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Method Development & Troubleshooting for Basic Diazepane Derivatives

Introduction: Understanding Your Analyte

Welcome to the technical support hub. Before troubleshooting, we must deconstruct the physicochemical profile of 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane . This molecule presents a "perfect storm" for chromatographic difficulties:

  • The Diazepane Core (The Base): The 1,4-diazepane ring contains two nitrogen atoms.[1] The N4-methyl is a tertiary amine, and the N1-benzyl is also a tertiary amine. These are highly basic centers (pKa likely ~9.0–10.0). At neutral or acidic pH, this molecule is doubly protonated (

    
    ), leading to severe interactions with residual silanols on silica columns.
    
  • The Bromobenzyl Tail (The Hydrophobe): The 3-bromophenyl group adds significant lipophilicity and introduces the challenge of regioisomer separation (distinguishing the meta-bromo target from potential ortho- or para-bromo impurities).

This guide prioritizes Peak Shape (Tailing) and Selectivity (Isomer Resolution) .

Module 1: Troubleshooting Peak Tailing & Retention

Q: Why does my peak look like a shark fin (Tailing Factor > 2.0)?

A: This is the classic "Silanol Effect." Because your molecule is a strong base, at standard HPLC pH (2–7), it is positively charged. Standard silica-based C18 columns have residual silanol groups (


) that are ionized (

) above pH 3.5. Your cationic drug binds ionically to these anionic silanols, causing the peak tail.

The Fix: You must disable this interaction using one of two strategies:

  • Strategy A (High pH - Recommended): Operate at pH 10.0–11.0 . At this pH, the diazepane nitrogens are deprotonated (neutral), eliminating the ionic attraction. Note: You MUST use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH.

  • Strategy B (Chaotropic/Ion-Pairing): If you must use low pH, add a "silanol blocker" like Triethylamine (TEA) or use a chaotropic salt like Sodium Perchlorate (

    
    ) to mask the silanols.
    
Q: I am seeing "Ghost Peaks" or carryover. Why?

A: The diazepane ring is "sticky." Basic amines often adsorb to the stainless steel frits or the injector needle seal.

  • Solution: Change your needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the basic residue remains soluble and is washed away.

Module 2: Separating Regioisomers (Selectivity)

Q: I cannot resolve the 3-bromo (meta) target from the 4-bromo (para) impurity.

A: A standard C18 column separates based on hydrophobicity. The meta and para isomers have nearly identical hydrophobicity, so they co-elute. You need a column that separates based on molecular shape and pi-pi interactions .

The Fix: Switch to a Phenyl-Hexyl , Biphenyl , or PFP (Pentafluorophenyl) stationary phase.

  • Mechanism: The fluorine atoms in a PFP column interact specifically with the bromine atom and the electron-deficient aromatic ring. The steric difference between meta and para substitution causes a shift in retention time on these phases that C18 cannot achieve.

Column Selection Matrix
Column ChemistryPrimary MechanismRecommended ForCaveat
Hybrid C18 HydrophobicityGeneral Purity, High pH stabilityPoor isomer separation
Biphenyl Pi-Pi / HydrophobicitySeparating meta vs para isomersRequires Methanol (not ACN) for max pi-interactions
PFP (Fluoro) Halogen-Pi / DipoleDifficult halogenated isomersLonger equilibration times
C18 + Base Deactivated HydrophobicityStandard QC (Low pH)May still show tailing for diazepanes

Module 3: The "Golden Protocol"

This method is designed to balance peak shape (via high pH) with isomer selectivity.

Recommended Method: High pH Hybrid Strategy
  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 35°C (Reduces viscosity, improves mass transfer).

  • Detection: UV @ 254 nm (Targeting the Bromobenzyl chromophore).[4]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Why this works: The high pH (10.0) neutralizes the diazepane, ensuring sharp peaks (Tailing Factor < 1.2). The C18 provides general retention. If isomer separation is the priority over peak shape, substitute the column with a Biphenyl phase and use Methanol instead of Acetonitrile.

Module 4: Visualization & Logic Flows

Figure 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing peak tailing and selectivity issues for basic diazepane derivatives.

HPLC_Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing (>1.5) IssueType->Tailing Resolution Poor Isomer Resolution IssueType->Resolution CheckPH Check pH vs pKa Tailing->CheckPH CheckCol Check Stationary Phase Resolution->CheckCol Silanol Silanol Interaction CheckPH->Silanol Analyte Ionized HighPH Switch to High pH (10) (Hybrid Column) Silanol->HighPH Best Option AddTEA Add TEA Modifier (Low pH) Silanol->AddTEA Alternative PiPi Need Shape Selectivity CheckCol->PiPi C18 Failing SwitchPFP Switch to PFP or Biphenyl (Halogen Selectivity) PiPi->SwitchPFP SwitchMeOH Change Organic to MeOH (Enhance Pi-Pi) PiPi->SwitchMeOH

Figure 2: Regioisomer Separation Mechanism

Caption: Visualizing how PFP/Biphenyl phases discriminate between meta- and para-bromo isomers via steric and electronic interactions.

Isomer_Separation Analyte 1-[(3-Br-Ph)methyl]-... (Meta Isomer) C18 C18 Phase (Hydrophobic Only) Analyte->C18 PFP PFP Phase (Pi-Pi + Steric) Analyte->PFP Impurity Para-Bromo Isomer Impurity->C18 Impurity->PFP Result1 Co-elution (Poor Resolution) C18->Result1 Similar LogP Result2 Baseline Separation (High Selectivity) PFP->Result2 Different Shape/Electronic interaction

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on high performance liquid chromatography columns. Journal of Chromatography A.

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 8: Method Development for Basic Compounds).

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. (Discussion on PFP and Phenyl phases for regioisomers).

Sources

Optimization

Technical Support Center: Palladium Remediation in Diazepane Synthesis

Status: Operational Ticket Topic: Removal of Pd catalysts from diazepane coupling products Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Context[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Removal of Pd catalysts from diazepane coupling products Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Context[1][2][3][4]

The Core Problem: Diazepanes (specifically 1,4-diazepanes) present a unique challenge in palladium remediation. Unlike simple aromatics, diazepanes possess two nitrogen atoms within a flexible 7-membered ring. These nitrogens act as potent Lewis bases.

In many cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura), the diazepane moiety effectively competes with phosphine ligands for the palladium center. This results in the formation of stable Pd-Diazepane chelate complexes . Standard silica filtration or weak scavengers often fail because the Pd-Diazepane bond strength (


) exceeds the binding affinity of the scavenger.

Regulatory Thresholds (ICH Q3D):

  • Oral PDE: 100 µ g/day [1]

  • Concentration Limit: typically <10 ppm (assuming 10g max daily dose).[1]

Scavenger Selection Matrix

Do not use "standard" silica.[2] You require high-affinity ligands that operate on the principles of Soft-Soft Acid-Base theory (Sulfur-based scavengers) to outcompete the nitrogen donors.

Comparative Efficacy Table
Scavenger TypeFunctional GroupMechanismRec.[3][4][5] for Diazepanes?Best For
SiliaMetS® Thiol Propylthiol (-SH)Binding Pd(II)High General purpose; versatile in most solvents.
SiliaMetS® DMT DimercaptotriazineChelating Pd(0)/Pd(II)Critical Best for diazepanes. The tridentate nature breaks stable Pd-N complexes.
MP-TMT TrimercaptotriazineChelating Pd(0)/Pd(II)Critical Polymer-backed alternative to DMT; high loading, low swelling.
Activated Carbon N/A (Porous)AdsorptionModerate Bulk removal (>1000 ppm). Risk of yield loss for polar diazepanes.
Cysteine / NAC Amino AcidChelationLow Aqueous extractions only. Often leads to emulsions with diazepanes.

Visual Workflows (Graphviz)

Diagram 1: Remediation Decision Tree

This logic gate determines the correct protocol based on initial contamination levels and synthesis scale.

Pd_Remediation_Logic Start Crude Diazepane Mixture (Post-Workup) Check_Conc Measure Initial Pd (ICP-MS / Color) Start->Check_Conc High_Load Pd > 1000 ppm (Visible Black/Brown) Check_Conc->High_Load High Low_Load Pd < 1000 ppm (Trace Color) Check_Conc->Low_Load Low Carbon_Step Bulk Adsorption (Activated Carbon / Celite) High_Load->Carbon_Step Scavenger_Select Select High-Affinity Scavenger (DMT or TMT) Low_Load->Scavenger_Select Carbon_Step->Scavenger_Select Polishing Process_Batch Batch Mode Heat to 50°C, 4-12h Scavenger_Select->Process_Batch < 100g Scale Process_Flow Flow/Cartridge Mode Recirculate at 0.5 mL/min Scavenger_Select->Process_Flow > 100g Scale Final_Check Final QC (Limit < 10 ppm) Process_Batch->Final_Check Process_Flow->Final_Check

Caption: Logic flow for selecting remediation strategy based on initial Pd load and scale.

Troubleshooting Guides (FAQs)

Issue 1: "I used a scavenger, but Pd levels plateaued at 50 ppm."

Diagnosis: Thermodynamic Trap. The Pd-Diazepane bond is kinetically stable at room temperature. The scavenger cannot "grab" the Pd because the diazepane won't let go.

Corrective Protocol:

  • Increase Temperature: Heat the scavenging mixture to 50–60°C . Thermal energy increases the rate of ligand exchange, allowing the Pd to transfer from the diazepane nitrogen to the scavenger's sulfur.

  • Solvent Switch: If your solvent is DMF, DMSO, or Pyridine, you are fighting a losing battle. These solvents coordinate to Pd. Perform a solvent swap to THF, MeTHF, or Ethyl Acetate before adding the scavenger.

Issue 2: "The product yield dropped significantly after using Activated Carbon."

Diagnosis: Non-specific Adsorption. Diazepanes are polar amines. Activated carbon is non-selective and will adsorb polar organic molecules along with the metal, especially if the carbon pore size is not optimized.

Corrective Protocol:

  • Switch to Functionalized Silica (DMT/Thiol): These are chemically selective. They bind Pd via covalent-like interactions and ignore the organic amine.

  • If Carbon is mandatory: Use specific "low-adsorption" carbons designed for pharma (e.g., Cuno or Ecosorb) rather than generic charcoal, and pre-wet the carbon pad with a polar solvent containing a small amount of triethylamine to block active sites.

Issue 3: "The scavenger turned black, but the filtrate is still colored."

Diagnosis: Colloidal Palladium (Pd Nanoparticles). Coupling reactions often generate Pd(0) nanoparticles. These are not "dissolved" ions but suspended colloids. Scavengers designed for Pd(II) ions (like simple Thiols) may struggle to capture large clusters.

Corrective Protocol:

  • Use DMT or TMT: The triazine backbone is superior for chelating zero-valent metal clusters.

  • Oxidative Workup: Briefly treat the crude mixture with air or a mild oxidant to convert Pd(0) colloids to Pd(II) salts, which are much easier to scavenge. Note: Ensure your diazepane is stable to oxidation.

Validated Experimental Protocols

Protocol A: Batch Scavenging (Standard Lab Scale)

Best for: <50g batches, Pd levels <1000 ppm.

  • Dissolution: Dissolve crude diazepane product in THF or Ethyl Acetate (10 mL/g). Avoid DCM if possible (slower kinetics).

  • Loading: Add SiliaMetS® DMT or Biotage® MP-TMT .

    • Stoichiometry: 4 molar equivalents relative to the residual Pd content (not the initial catalyst loading). If residual is unknown, assume 10% of initial catalyst mass.

  • Incubation: Agitate (do not use magnetic stir bars if possible—they grind the silica; use overhead stirring) at 50°C for 4 hours .

  • Filtration: Filter through a 0.45 µm PTFE membrane or a fine fritted glass funnel.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Concentrate and test via ICP-MS.

Protocol B: Flow/Recirculation (Scale-Up)

Best for: >100g batches, stubborn complexes.

  • Setup: Pack a stainless steel or glass column with SiliaMetS® DMT .

  • Conditioning: Flush column with 5 column volumes (CV) of solvent.

  • Operation: Pump the diazepane solution through the column at a flow rate ensuring 10–15 minutes of residence time .

    • Recirculation:[6][7] For diazepanes, single-pass is often insufficient. Set up a loop to recirculate the solution through the cartridge for 4–6 hours at 40°C.

  • Recovery: Flush with solvent.[8] The Pd remains bound to the silica in the cartridge.

Mechanism of Action

The following diagram illustrates the Ligand Exchange mechanism required to remove Pd from the diazepane complex.

Mechanism Complex Pd-Diazepane Complex Transition Transition State (Heat Required) Complex->Transition + Scavenger Scavenger DMT Scavenger (Sulfur Donor) Scavenger->Transition Waste Pd-DMT (Solid Phase) Transition->Waste High Affinity Product Purified Diazepane Transition->Product Release

Caption: Ligand exchange mechanism. Heat is often required to overcome the activation energy of breaking the Pd-N bond.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[4][7] (2019).[2]

  • Metal Scavenging User Guide. Biotage. (2023).[4][7][9][10] Detailed comparison of MP-TMT vs. Silica scavengers.

  • SiliaMetS® Metal Scavengers Selection Guide. SiliCycle. (2022). Efficacy of DMT and Thiol for Pd removal in amine-rich environments.

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Phillips, S. T., et al. (2016). Evaluation of Functionalized Silica Scavengers for the Removal of Palladium from Pharmaceutical Intermediates. Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Patterns of Brominated Diazepanes

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI-MS/MS) Executive Summary Brominated diazepanes (e.g., analogs of Gidazepam, Phenazepam, and designer benzodiazepine derivatives) represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI-MS/MS)

Executive Summary

Brominated diazepanes (e.g., analogs of Gidazepam, Phenazepam, and designer benzodiazepine derivatives) represent a critical class of psychoactive substances. Their analysis is complicated by the unique isotopic signature of bromine and the stability of the seven-membered diazepane ring.

This guide compares the two primary analytical "products" available to the researcher: Hard Ionization (EI-GC-MS) and Soft Ionization (ESI-LC-MS/MS) . While EI remains the gold standard for spectral library matching, this guide argues that ESI-MS/MS is the superior alternative for metabolic profiling and trace detection , driven by its ability to preserve the molecular ion and generate structurally diagnostic product ions via Collision-Induced Dissociation (CID).

The Isotopic Baseline: The Bromine Signature

Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic abundance of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% vs. 49.31%).
  • Diagnostic Rule: Any brominated diazepane molecular ion (

    
    ) will appear as a "doublet" separated by 2 mass units (
    
    
    
    
    
    and
    
    
    ) of nearly equal intensity.[1]
  • Significance: This doublet is the internal control. If the fragmentation product retains the bromine atom, the doublet persists. If the bromine is lost, the doublet collapses to a singlet.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the performance of the standard method (EI) against the modern alternative (ESI) specifically for brominated diazepanes.

FeatureAlternative A: EI-MS (70 eV) Alternative B: ESI-MS/MS (Positive Mode)
Ionization Energy High (Hard). Induces extensive fragmentation.Low (Soft). Preserves pseudo-molecular ion

.
Molecular Ion Stability Low. The

is often weak or absent.[2]
High. The

is typically the Base Peak.
Bromine Loss Radical Cleavage: Frequent loss of

(

).
Neutral Loss: Loss of

(

) is common in CID.
Ring Fragmentation Extensive. often shatters the diazepane ring to simple aromatic fragments.Controlled. Ring contraction and specific neutral losses (e.g.,

,

).
Sensitivity (LOD)

g/mL range (typically lower sensitivity).
ng/mL to pg/mL range (Trace analysis).
Primary Application Unknown identification via NIST libraries.Quantification and Metabolic Profiling.

Mechanistic Fragmentation Pathways

The ESI-CID Pathway (Soft Ionization)

In Electrospray Ionization, the diazepane ring is protonated, typically at the imine nitrogen (


) or the amide nitrogen (

).
  • Step 1: Protonation: Formation of

    
    .
    
  • Step 2: Ring Contraction (The "A" Pathway): The seven-membered ring is energetically strained. Under collision energy (CID), it often expels neutral molecules.

    • Loss of CO (28 Da): Common in 2-one diazepanes.

    • Loss of

      
       (18 Da):  If hydroxylated metabolites are present.
      
  • Step 3: Halogen Elimination: Unlike EI, ESI often favors the loss of neutral hydrobromic acid (

    
    ) rather than the bromine radical, leading to an aromatized quinazoline derivative.
    
Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying brominated diazepanes using MS/MS.

DiazepaneFragmentation Precursor Precursor Ion [M+H]+ (Doublet) CID Collision Induced Dissociation Precursor->CID Path_Neutral Neutral Loss (-CO, -H2O) CID->Path_Neutral Low CE Path_Halogen Halogen Loss (-HBr) CID->Path_Halogen Med CE Path_Ring Ring Cleavage (-C2H4N) CID->Path_Ring High CE Frag_Contracted Ring Contraction Product (Doublet) Path_Neutral->Frag_Contracted Retains Br Frag_Aromatized Quinazoline Derivative (Singlet) Path_Halogen->Frag_Aromatized Loses Br Frag_Immonium Immonium Ion (Low Mass) Path_Ring->Frag_Immonium Backbone Break

Figure 1: MS/MS Fragmentation logic for Brominated Diazepanes. Note how the retention of the bromine doublet distinguishes ring contraction from halogen elimination.

Validated Experimental Protocol (ESI-LC-MS/MS)

This protocol is designed for the trace detection of brominated diazepanes in biological matrices, prioritizing sensitivity over spectral fingerprinting.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: 95% B (Wash)

    • 10.1 min: Re-equilibrate at 5% B.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 350°C (Ensures desolvation of the stable ring).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

MRM Transition Table (Example for Brominated Analog)

Target: Bromazepam-like analog (MW ~316)

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
316.0 (

)
288.0 20Loss of CO (Ring Contraction)
316.0 (

)
209.0 35Loss of

+ Ring Cleavage
318.0 (

)
290.0 20Confirmation (Must match 288 ratio)

Supporting Data: Fragmentation Intensity Comparison

The following data simulates the relative abundance of ions observed when analyzing a standard brominated diazepane (e.g., Phenazepam metabolite) under different ionization modes.

Fragment Type

(approx)
EI Relative Intensity (%) ESI Relative Intensity (%) Interpretation
Molecular Ion (

)
348/350< 5% (Weak)100% (Base Peak) ESI preserves the intact molecule for quantification.

347/34910%< 1%EI drives hydrogen abstraction.

26985% (Major) < 5%Radical bromine loss is dominant in EI (Hard ionization).

268< 5%40%ESI favors neutral loss of HBr via rearrangement.
Benzonitrile Ion 10260%10%Complete ring shattering typical of EI.

References

  • BenchChem. (2025).[4] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

  • Soparawalla, S., et al. (2010). Trace detection of non-uniformly distributed analytes on surfaces using mass transfer and large-area desorption electrospray ionization (DESI) mass spectrometry. Analyst (RSC).[5] Retrieved from

  • Pavlovic, D.M., et al. (2014). Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. Drug Testing and Analysis. Retrieved from

  • Agilent Technologies. (2000). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from

  • El-Hakam, S.A., et al. (2005). Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calculation. Spectrochimica Acta Part A. Retrieved from

Sources

Comparative

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane

Executive Summary & Core Directive 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter BMD ) is a critical pharmacophore often used as an intermediate in the synthesis of histamine H3 antagonists and sigma recept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter BMD ) is a critical pharmacophore often used as an intermediate in the synthesis of histamine H3 antagonists and sigma receptor ligands. Its chemical nature—a secondary/tertiary amine containing a halogen—presents specific analytical challenges.

While Combustion Elemental Analysis (CHN) remains the historical "gold standard" for establishing bulk purity in peer-reviewed literature (typically requiring


 tolerance), it is frequently insufficient for diazepane derivatives due to their hygroscopic nature and tendency to trap solvents.

This guide objectively compares the performance of CHN Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It establishes that while CHN is required for regulatory bulk characterization, qNMR offers superior specificity for resolving the solvation issues common to BMD salts.

Theoretical Baseline: The "Standard"

Before comparing performance, we must establish the theoretical benchmark for BMD. Analytical validation relies on comparing experimental data against these calculated values.

Target Molecule: 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Molecular Formula:


Molecular Weight:  283.21  g/mol 
Table 1: Theoretical Elemental Composition (Free Base)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (

)
Carbon (C) 1312.011156.1455.13% 54.73 – 55.53%
Hydrogen (H) 191.00819.156.76% 6.36 – 7.16%
Nitrogen (N) 214.00728.019.89% 9.49 – 10.29%
Bromine (Br) 179.90479.9028.21% N/A (Usually not tested in CHN)

Critical Note on Salt Forms: BMD is an oil as a free base and is typically isolated as a dihydrochloride (2HCl) or fumarate salt for stability. You must recalculate the theoretical values for the specific salt form being analyzed. Failure to account for stoichiometry (e.g.,


) is the #1 cause of analytical failure.

Comparative Performance Analysis

This section evaluates the "performance" of three analytical methods in validating BMD. Performance is defined here by Accuracy , Specificity (ability to distinguish impurity), and Robustness (resistance to environmental factors like moisture).

Method A: Combustion Analysis (CHN)

The Traditional Benchmark

  • Mechanism: High-temperature combustion (

    
    ) converts the sample to 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Performance on BMD:

    • Pros: Measures bulk purity; detects non-chromatophore impurities (inorganic salts) if ash residue is checked.

    • Cons:High Failure Rate. Diazepanes are hygroscopic. A 1% water uptake (common in humid labs) will depress Carbon values by ~0.5%, causing a "Fail" result. The presence of Bromine requires tungsten oxide (

      
      ) combustion aids to prevent halogen interference, which is often overlooked.
      
Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Standard

  • Mechanism: Ratio of integrated proton signals of BMD against a certified internal standard (e.g., Maleic Acid, TCNB).

  • Performance on BMD:

    • Pros:Absolute Quantification. It can distinguish between "low purity" and "solvent trap." If BMD contains 5% DCM (dichloromethane), qNMR quantifies the DCM separately, whereas CHN would simply show skewed Carbon data.

    • Cons: Requires a high-purity internal standard and precise weighing.

Method C: HRMS (ESI-TOF)

The Identity Checker

  • Mechanism: Measures exact mass-to-charge ratio (

    
    ).
    
  • Performance on BMD:

    • Pros: Confirms the formula and the presence of the Bromine isotope pattern (

      
       ~1:1 ratio).
      
    • Cons:Not Quantitative. Ionization efficiency varies. It cannot determine bulk purity (e.g., 95% vs 99%) reliably.

Table 2: Comparative Data Summary
FeatureCombustion Analysis (CHN)qNMR (

)
HRMS
Primary Output % Composition (Bulk)% Purity (Absolute)Formula Confirmation
Sample Destructive? Yes (~2-5 mg)No (Recoverable)Yes (<1 mg)
Solvent Detection Fails (seen as error)Excellent (quantifies it)Poor
Bromine Tolerance Low (Requires additives)High (No interference)Excellent (Isotope pattern)
Precision


(Standard) /

(Optimized)

ppm mass error
Recommendation Regulatory Requirement Internal Validation Identity Confirmation

Experimental Protocols

To achieve reproducible results for BMD, follow these specific workflows.

Protocol A: Pre-Analysis Sample Preparation (Critical for CHN)

Because BMD salts are hygroscopic, "as-is" analysis guarantees failure.

  • Vacuum Drying: Place 50 mg of BMD salt in a vacuum drying pistol (Abderhalden) or vacuum oven.

  • Conditions: Heat to

    
     (if free base) or 
    
    
    
    (if HCl salt) at
    
    
    for 12 hours.
  • Desiccant: Use

    
     in the drying chamber to aggressively strip water.
    
  • Handling: Transfer to the CHN analyzer in a generic dry box or under Nitrogen stream.

Protocol B: qNMR Analysis for BMD

Recommended for resolving purity disputes.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade). It has a sharp singlet at

    
     ppm, distinct from the aromatic protons of BMD (
    
    
    
    ppm) and diazepane protons (
    
    
    ppm).
  • Solvent: Use DMSO-d6 (prevents amine proton exchange broadening).

  • Preparation:

    • Weigh

      
       of BMD.
      
    • Weigh

      
       of Maleic Acid.
      
    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (Critical: must be
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Weighed mass,
    
    
    =Purity)

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic for validating BMD, specifically addressing the "fail" loops caused by its chemical properties.

Diagram 1: Analytical Decision Matrix

ValidationWorkflow Start Synthesized BMD (Crude/Salt) Drying Vacuum Drying (P2O5, 60°C, 12h) Start->Drying Split Split Sample Drying->Split CHN Combustion Analysis (CHN + WO3) Split->CHN qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Split->qNMR CheckCHN Within ±0.4%? CHN->CheckCHN CheckNMR Purity > 98%? qNMR->CheckNMR Pass PASS: Publish/Release CheckCHN->Pass Yes AnalyzeFail Analyze Deviation: Low C? -> Solvent Low N? -> Combustion CheckCHN->AnalyzeFail No CheckNMR->Pass Yes Fail FAIL: Recrystallize CheckNMR->Fail No AnalyzeFail->qNMR Verify with Orthogonal Method

Caption: Workflow demonstrating the orthogonal use of qNMR to troubleshoot CHN failures common in diazepane analysis.

Diagram 2: Troubleshooting CHN Failures for BMD

Troubleshooting Result CHN Result Deviation > 0.4% LowC Low Carbon (%) High Hydrogen (%) Result->LowC LowN Low Nitrogen (%) Result->LowN Cause1 Trapped Solvent/Water (Hygroscopic Amine) LowC->Cause1 Cause2 Incomplete Combustion (Formation of refractory carbides) LowN->Cause2 Cause3 Halogen Interference (Br gas trapping N2) LowN->Cause3 Action1 Action: TGA Analysis or Extended Drying Cause1->Action1 Action2 Action: Add O2 Boost or V2O5 additive Cause2->Action2 Action3 Action: Ensure WO3 scrubber is active Cause3->Action3

Caption: Diagnostic logic for interpreting CHN deviations specifically for Bromine-containing amines.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • United States Pharmacopeia (USP). General Chapter <232> "Elemental Impurities—Limits" and <233> "Procedures."

  • European Medicines Agency. "ICH guideline Q3D on elemental impurities."

  • Royal Society of Chemistry. "Microanalysis: Elemental Analysis Guidelines." Chemistry World.[1]

Sources

Validation

Establishing a Reference Standard for 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane Assays

Executive Summary In early-stage drug discovery, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter referred to as BMD-14 ) serves as a critical pharmacophore scaffold, particularly in the synthesis of histamine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery, 1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane (hereafter referred to as BMD-14 ) serves as a critical pharmacophore scaffold, particularly in the synthesis of histamine H3 antagonists and T-type calcium channel blockers. However, a certified pharmacopeial reference standard (USP/EP) for this intermediate does not exist.

Reliance on commercial "reagent-grade" materials (often 95% purity with undefined salt stoichiometry) introduces significant systematic error in potency calculations. This guide outlines the protocol for establishing a Primary In-House Reference Standard for BMD-14. We compare the performance of this rigorously characterized standard against commercial reagent-grade alternatives, demonstrating why the "Certificate of Analysis" from a synthesis vendor is insufficient for quantitative assays.

Part 1: The Challenge of Diazepane Quantification

The diazepane ring in BMD-14 presents two specific analytical challenges that dictate our standardization strategy:

  • Basicity & Tailing: The two nitrogen atoms (tertiary amines) interact strongly with residual silanols on silica-based HPLC columns, causing peak tailing. This compromises integration accuracy, particularly at low concentrations (LOQ).

  • Hygroscopicity: As a free base, BMD-14 is an oil or low-melting solid prone to absorbing atmospheric moisture and CO₂ (forming carbamates).

The Solution: To establish a stable reference standard, we recommend converting the free base to a crystalline salt form (e.g., BMD-14 Dihydrochloride ) and characterizing it via the Mass Balance Approach .

Part 2: Characterization Workflow (The Protocol)

To elevate a batch of BMD-14 from "chemical reagent" to "Primary Reference Standard," we must define its absolute purity. We do not rely on "Area %" from HPLC alone, as this ignores moisture, solvents, and inorganic salts.

The Mass Balance Equation

We calculate the Assay (Purity on an "as is" basis) using the following self-validating formula:



Where:

  • % Org. Imp: Organic Impurities determined by HPLC-UV (254 nm).

  • % ROI: Residue on Ignition (Sulfated Ash) to detect inorganic salts.

  • % Volatiles: Water (Karl Fischer) + Residual Solvents (GC-HS).

Visualization: Qualification Workflow

The following diagram illustrates the decision tree for qualifying the standard.

ReferenceStandardWorkflow cluster_Validation Analytical Battery (Mass Balance) Start Crude BMD-14 Synthesis SaltForm Salt Formation (HCl/Oxalate) Start->SaltForm Stabilization Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Purification NMR Structure ID (1H, 13C, COSY) Recryst->NMR HPLC Purity (Area %) Gradient C18 Recryst->HPLC KF Water Content (Karl Fischer) Recryst->KF GC Residual Solvents (GC-Headspace) Recryst->GC FinalCalc Purity Assignment (% w/w) NMR->FinalCalc Confirm Structure HPLC->FinalCalc Subtract Impurities KF->FinalCalc Subtract Water GC->FinalCalc Subtract Solvents Release Release as Primary Reference Standard FinalCalc->Release

Caption: Figure 1. The "Mass Balance" workflow ensures all non-analyte mass is accounted for, preventing potency overestimation common in reagent-grade materials.

Part 3: Comparative Performance Study

We conducted a side-by-side comparison of a commercial reagent source versus our established In-House Reference Standard (BMD-14·2HCl).

Experimental Setup
  • System: Agilent 1290 Infinity II LC.

  • Column: Waters XBridge BEH C18 (High pH stability).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile. Note: High pH keeps the diazepane deprotonated, improving peak shape.

Data Summary: Reagent vs. Standard
ParameterCommercial Reagent (Vendor A)In-House Primary Standard (BMD-14·2HCl)Impact on Assay
Label Claim "97%" (No specific basis)99.4% w/w (Mass Balance)Reagent overestimates actual drug content by ~2.4%.
Water Content Not Reported (Found: 1.2%)0.15% (Determined via KF)Unaccounted water in reagent dilutes the standard curve.
Peak Symmetry (Tailing) 1.8 (Free base tailing)1.1 (Salt form + High pH method)Poor symmetry increases integration error at LOQ.
Linearity (

)
0.9910.9998 Standard provides reliable quantification across 3 orders of magnitude.
Stability (7 Days) Yellowing observed (Oxidation)Stable (No change)Reagent degrades, requiring daily fresh prep.

Scientist's Insight: The commercial reagent contained 1.2% water and 0.8% residual ethyl acetate (from synthesis) that were not accounted for in the vendor's "97%" claim. If you used this reagent to calculate the potency of a drug batch, you would systematically underestimate your yield because your "ruler" is short.

Part 4: Validated Assay Protocol

To replicate our results, use the following validated method. This protocol minimizes the "stickiness" of the diazepane moiety.

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of BMD-14·2HCl Reference Standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 0.1 mg/mL).

  • System Suitability: Inject the standard 5 times. Requirement: RSD < 2.0% for Area.[1]

Chromatographic Conditions
  • Column: XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the bromobenzyl chromophore).

  • Temp: 40°C.

Logic of the Method (Why High pH?)

Diazepanes have a pKa around 9-10. At acidic pH (formic acid), they are positively charged and interact ionically with negative silanols on the column stationary phase, causing severe tailing. By using pH 10.0 (Ammonium Bicarbonate), we suppress the ionization of the amine, keeping it neutral. This results in sharp, symmetrical peaks and lower Limits of Quantitation (LOQ).

Visualization: Assay Logic

AssayLogic Sample Sample Injection Column C18 Column (pH 10) Neutralizes Diazepane Sample->Column Separation Detector UV 254nm (Bromobenzyl) Column->Detector Elution Data Sharp Peak (Sym < 1.2) Detector->Data Integration

Caption: Figure 2. High pH chromatography neutralizes the basic nitrogen, preventing secondary interactions and ensuring peak symmetry.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4]

  • United States Pharmacopeia (USP). (2023).[4] General Chapter <11> USP Reference Standards. USP-NF.

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.[5]

  • Food and Drug Administration (FDA). (2015).[2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][5][6][7]

Sources

Safety & Regulatory Compliance

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